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  • Product: 5-Carbethoxyuracil Hydrate
  • CAS: 1820712-04-6

Core Science & Biosynthesis

Foundational

5-Carbethoxyuracil Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of 5-Carbethoxyuracil in Modern Medicinal Chemistry 5-Carbethoxyuracil, a key heterocyclic compound, stands as a critical building block in the synthesis of a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 5-Carbethoxyuracil in Modern Medicinal Chemistry

5-Carbethoxyuracil, a key heterocyclic compound, stands as a critical building block in the synthesis of a multitude of biologically active molecules. Its uracil core, a fundamental component of ribonucleic acid (RNA), provides a biocompatible scaffold that medicinal chemists have expertly functionalized to develop novel therapeutic agents. This guide offers an in-depth exploration of 5-Carbethoxyuracil, from its fundamental chemical properties and synthesis to its significant applications in drug discovery and the analytical techniques essential for its characterization. For the researcher and drug development professional, a thorough understanding of this molecule is paramount for leveraging its full potential in creating next-generation pharmaceuticals. Uracil and its derivatives are known to be integral components of many commercial drugs, with applications ranging from antiviral to anticancer therapies[1].

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number Clarification

5-Carbethoxyuracil is most systematically named ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . It is also commonly referred to as ethyl orotate or uracil-5-carboxylic acid ethyl ester. This multiplicity in nomenclature can lead to ambiguity in literature and databases.

Several CAS (Chemical Abstracts Service) numbers are associated with this compound and its related forms:

  • 28485-17-8: Commonly cited for the anhydrous form of 5-Carbethoxyuracil.

  • 1747-53-1: Also refers to the anhydrous form, often under the name "Ethyl orotate".

  • 1820712-04-6: Has been assigned to 5-Carbethoxyuracil Hydrate , the hydrated form of the molecule.

For the purpose of this guide, we will primarily focus on the properties and synthesis of the anhydrous form, as it is more extensively documented in scientific literature, while acknowledging the existence and relevance of the hydrate.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of 5-Carbethoxyuracil is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data:

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₄ (anhydrous)N/A
Molecular Weight 184.15 g/mol (anhydrous)N/A
Melting Point 232-235 °CN/A
pKa 7.17 ± 0.10 (Predicted)N/A
Appearance Crystalline PowderN/A
Solubility Data not readily available in comprehensive public sources. Generally, uracil derivatives have limited solubility in water and are more soluble in polar organic solvents like DMSO and DMF.N/A

Section 2: Synthesis of 5-Carbethoxyuracil

The synthesis of 5-Carbethoxyuracil is a well-established process in organic chemistry. The most classical and widely recognized method involves the condensation of diethyl ethoxymethylenemalonate with urea. This reaction provides a direct and efficient route to the uracil ring system.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Diethyl ethoxymethylenemalonate + Urea condensation Condensation Reaction reagents->condensation base_catalyst Base Catalyst (e.g., Sodium Ethoxide) base_catalyst->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Intramolecular Cyclization product 5-Carbethoxyuracil cyclization->product intermediate->cyclization acidification Acidification purification Purification (Recrystallization) acidification->purification product->acidification final_product Pure 5-Carbethoxyuracil purification->final_product

Caption: General workflow for the synthesis of 5-Carbethoxyuracil.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Carbethoxyuracil. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Urea

  • Absolute Ethanol

  • Sodium metal

  • Concentrated Hydrochloric Acid

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

    • Expertise & Experience Insight: The in-situ preparation of sodium ethoxide is crucial to ensure a completely anhydrous and highly reactive catalyst. The presence of water would hydrolyze the ethoxide and inhibit the condensation reaction.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea followed by the dropwise addition of diethyl ethoxymethylenemalonate with stirring. The reaction mixture is then heated to reflux for a specified period.

    • Trustworthiness Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. This self-validating step prevents premature termination of the reaction and ensures a higher yield.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water.

  • Acidification and Precipitation: The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic. 5-Carbethoxyuracil will precipitate out of the solution.

    • Causality Explanation: The product exists as a sodium salt after the reaction. Acidification protonates the uracil ring and the carboxylate group, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 5-Carbethoxyuracil.

    • Authoritative Grounding: The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR, and HPLC, as described in Section 4.

Section 3: Applications in Drug Development

The uracil scaffold of 5-Carbethoxyuracil is a privileged structure in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents. The ester functionality at the 5-position provides a convenient handle for further chemical modifications.

Role as a Key Intermediate

5-Carbethoxyuracil is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The ester group can be hydrolyzed to the corresponding carboxylic acid (orotic acid), which can then be coupled with various amines to form amides. Alternatively, the uracil ring itself can be subjected to various substitution reactions.

Precursor to Anticancer Agents

Many potent anticancer drugs are uracil analogs. The most famous example is 5-Fluorouracil (5-FU), which functions as an antimetabolite to disrupt DNA synthesis in rapidly dividing cancer cells[2]. While 5-FU is not directly synthesized from 5-Carbethoxyuracil, the study of 5-substituted uracils is a cornerstone of anticancer drug discovery. Derivatives of 5-Carbethoxyuracil have been investigated for their potential cytotoxic activities against various cancer cell lines[3][4]. The rationale is that modifications at the 5-position can influence the molecule's interaction with key enzymes involved in nucleotide metabolism, such as thymidylate synthase.

Foundation for Antiviral Therapies

5-substituted uracil derivatives have also shown significant promise as antiviral agents, particularly against herpes viruses and HIV[5]. The structural similarity to natural nucleosides allows these compounds to be recognized by viral enzymes, leading to the inhibition of viral replication.

Pathway Diagram: From 5-Carbethoxyuracil to Potential Therapeutics

Drug_Development_Pathway start 5-Carbethoxyuracil hydrolysis Hydrolysis start->hydrolysis ring_modification Ring Modification start->ring_modification orotic_acid Orotic Acid (Uracil-5-carboxylic acid) hydrolysis->orotic_acid amidation Amidation amide_derivatives Amide Derivatives amidation->amide_derivatives substituted_uracils Other Substituted Uracils ring_modification->substituted_uracils orotic_acid->amidation anticancer Anticancer Agents amide_derivatives->anticancer antiviral Antiviral Agents amide_derivatives->antiviral other_therapeutics Other Therapeutics amide_derivatives->other_therapeutics substituted_uracils->anticancer substituted_uracils->antiviral substituted_uracils->other_therapeutics

Caption: Synthetic pathways from 5-Carbethoxyuracil to therapeutic agents.

Section 4: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 5-Carbethoxyuracil. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), the proton on the uracil ring, and the N-H protons. The chemical shifts of N-H protons can be broad and may vary with solvent and concentration[6].

    • ¹³C NMR: Shows the number of unique carbon atoms. Key signals would correspond to the carbonyl carbons of the uracil ring and the ester, the carbons of the ethyl group, and the carbons of the pyrimidine ring[7].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), C-O stretching, and C=C stretching of the uracil ring[3][5][8][9].

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and is useful for quantitative analysis. The uracil ring system has a characteristic UV absorbance maximum.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 5-Carbethoxyuracil and for monitoring the progress of reactions involving this compound.

Representative HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution is often sufficient.

  • Detection: UV detector set at the absorbance maximum of the uracil ring (typically around 260-265 nm)[10][11][12].

  • Quantification: Purity is determined by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

This method allows for the separation of 5-Carbethoxyuracil from starting materials, byproducts, and degradation products, thus providing a reliable measure of its purity[11][12][13].

Conclusion

5-Carbethoxyuracil hydrate and its anhydrous form are indispensable reagents in the field of medicinal chemistry and drug development. Its versatile reactivity, coupled with the biological significance of the uracil scaffold, makes it a compound of enduring interest. This guide has provided a comprehensive overview of its chemical identity, synthesis, applications, and analytical characterization, with the aim of equipping researchers and scientists with the foundational knowledge required to effectively utilize this important molecule in their research endeavors. The continued exploration of derivatives of 5-Carbethoxyuracil holds significant promise for the discovery of novel therapeutics to address a range of human diseases.

References

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  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • FTIR and UV-Visible Studies in 5(6) Carboxyfluoresceine doped PMMA. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Tauraitė, D., Dabužinskaitė, J., Ražanas, R., & Matulis, D. (2014). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 25(2), 119-125.
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  • Preparation method of 5, 5-diethyl malonylurea. (n.d.). Google Patents.
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  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • Applications of Ellagic Acid and Its Derivatives. (2021). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 5-Carbethoxyuracil Hydrate

Introduction 5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate or uracil-5-carboxylic acid ethyl ester, is a key heterocyclic compound.[1] As a derivative of uracil, a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate or uracil-5-carboxylic acid ethyl ester, is a key heterocyclic compound.[1] As a derivative of uracil, a fundamental component of nucleic acids, it serves as a versatile building block in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including potential antiviral and anticancer properties.[2][3] This guide provides a detailed exploration of the primary synthesis pathway for 5-Carbethoxyuracil Hydrate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the underlying chemical principles, provide field-proven insights into experimental choices, and offer detailed, self-validating protocols.

Core Synthesis Strategy: Esterification of Uracil-5-Carboxylic Acid

The most direct and widely employed strategy for the synthesis of 5-Carbethoxyuracil is the esterification of its corresponding carboxylic acid, uracil-5-carboxylic acid. This precursor is commercially available or can be synthesized through various established methods. The conversion of the carboxylic acid to its ethyl ester can be achieved through several methodologies, with the choice of method often depending on the desired scale, yield, and purity requirements.

This guide will focus on two primary esterification approaches:

  • Carbodiimide-Mediated Esterification: A modern, mild, and efficient method suitable for a wide range of substrates.

  • Fischer-Speier Esterification: The classical acid-catalyzed esterification, which is cost-effective but may require more forcing conditions.

Carbodiimide-Mediated Esterification

This approach utilizes a coupling agent, such as a carbodiimide, to activate the carboxylic acid, facilitating its reaction with ethanol. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective activating agent for this transformation.[2]

Mechanistic Insight

The reaction proceeds via the formation of a highly reactive acylimidazolide intermediate. Uracil-5-carboxylic acid first reacts with CDI, eliminating imidazole and carbon dioxide to form the acylimidazolide. This intermediate is then susceptible to nucleophilic attack by ethanol, yielding the desired 5-Carbethoxyuracil and another molecule of imidazole. The driving force for this reaction is the formation of the stable amide bond in the intermediate and the subsequent release of gaseous carbon dioxide.

Carbodiimide-Mediated Esterification U5CA Uracil-5-carboxylic acid Acylimidazolide Acylimidazolide Intermediate U5CA->Acylimidazolide + CDI - Imidazole - CO2 CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Acylimidazolide EtOH Ethanol Product 5-Carbethoxyuracil EtOH->Product Acylimidazolide->Product + Ethanol Byproduct1 Imidazole Acylimidazolide->Byproduct1 Byproduct2 CO2

Caption: Carbodiimide-Mediated Esterification of Uracil-5-Carboxylic Acid.

Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol is adapted from a general procedure for the synthesis of 5-carboxyuracil esters.[2]

Materials:

  • Uracil-5-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Ethanol

  • Anhydrous Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve uracil-5-carboxylic acid (1 equivalent) in anhydrous DMF. Add 1,1'-carbonyldiimidazole (1.4 equivalents) portion-wise with stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The progress of the carboxylic acid activation can be monitored by thin-layer chromatography (TLC).

  • Esterification: Once the activation is complete, add anhydrous ethanol (2 equivalents) to the reaction mixture.

  • Reaction Completion: Continue stirring the mixture at room temperature overnight.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • The resulting residue can be directly purified or subjected to a preliminary aqueous work-up depending on its solubility characteristics.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[2]

    • A suitable eluent system would be a gradient of chloroform/methanol (e.g., starting from 100:0 to 10:1).[2]

    • Collect the fractions containing the desired product, identified by TLC analysis.

    • Remove the solvent from the pooled fractions under reduced pressure to yield 5-Carbethoxyuracil as a solid.

Trustworthiness of the Protocol: This method is self-validating as the progress of the reaction can be monitored at each key stage using TLC. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Fischer-Speier Esterification

This classical method involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5]

Mechanistic Insight

The Fischer-Speier esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination of Water: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups, which is then eliminated as a water molecule, regenerating the acid catalyst and forming the ester. To drive the equilibrium towards the product, an excess of ethanol is typically used, and/or the water formed during the reaction is removed.

Fischer-Speier Esterification U5CA Uracil-5-carboxylic acid Protonated_U5CA Protonated U-5-CA U5CA->Protonated_U5CA + H+ EtOH Ethanol (excess) Tetrahedral_Intermediate Tetrahedral Intermediate EtOH->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_U5CA Protonated_U5CA->Tetrahedral_Intermediate + Ethanol Product 5-Carbethoxyuracil Tetrahedral_Intermediate->Product - H2O, -H+ Water Water Tetrahedral_Intermediate->Water Product->H_plus regenerates

Caption: Fischer-Speier Esterification of Uracil-5-Carboxylic Acid.

Experimental Protocol: Fischer-Speier Synthesis

Materials:

  • Uracil-5-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Suspend uracil-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% v/v) to the stirred suspension.[4]

  • Reflux: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.

  • Cooling and Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: If a precipitate forms, it may be the product. If the product remains in solution, the ethanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude 5-Carbethoxyuracil from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Comparison of Synthesis Pathways
ParameterCarbodiimide-Mediated EsterificationFischer-Speier Esterification
Reaction Conditions Mild (room temperature)Harsh (reflux, strong acid)
Reagents CDI (moisture sensitive, relatively expensive)Ethanol, Sulfuric Acid (inexpensive, readily available)
Yield Generally highModerate to high, equilibrium-dependent
Substrate Scope Broad, tolerant of sensitive functional groupsLimited for acid-sensitive substrates
Work-up Simple, non-aqueous in some casesRequires neutralization and extraction
Byproducts Imidazole, CO2Water

Conclusion

The synthesis of 5-Carbethoxyuracil Hydrate is most effectively achieved through the esterification of uracil-5-carboxylic acid. The choice between a modern carbodiimide-mediated approach and the classical Fischer-Speier esterification depends on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The carbodiimide method offers mild conditions and high efficiency, making it ideal for laboratory-scale synthesis and for substrates with sensitive functionalities. In contrast, the Fischer-Speier method is a cost-effective alternative for large-scale production where the starting material is robust enough to withstand the harsh acidic conditions. Both pathways, when executed with care and appropriate monitoring, provide reliable routes to this important synthetic intermediate.

References

  • Synthetic design of novel uracil and thiouracil derivatives - International Journal of Chemical Studies. (2024-07-29). Available at: [Link]

  • Tauraitė, D., Dabužinskaitė, J., Ražanas, R., & Matulis, D. (n.d.). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 26(2), 119-126. Available at: [Link]

  • Roman, G. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 334-363. Available at: [Link]

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  • Preparation method for orotic acid. (2015). Google Patents.
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Foundational

starting materials for 5-Carbethoxyuracil synthesis

An In-depth Technical Guide to the Starting Materials for 5-Carbethoxyuracil Synthesis Abstract 5-Carbethoxyuracil, also known as ethyl uracil-5-carboxylate, is a pivotal intermediate in the synthesis of a multitude of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for 5-Carbethoxyuracil Synthesis

Abstract

5-Carbethoxyuracil, also known as ethyl uracil-5-carboxylate, is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, including antivirals and anticancer agents. The strategic selection of starting materials and synthetic routes is paramount to achieving high purity and yield, which are critical for drug development and manufacturing.[1] This guide provides a comprehensive analysis of the principal synthetic strategies for 5-Carbethoxyuracil, focusing on the causality behind experimental choices, self-validating protocols, and the authoritative science that underpins each method. We will explore both de novo synthesis from acyclic precursors and functional group manipulation of the pre-formed uracil ring, offering researchers a detailed roadmap for efficient synthesis.

The Foundational Strategy: De Novo Pyrimidine Ring Construction

The most robust and widely employed method for synthesizing 5-Carbethoxyuracil involves the construction of the pyrimidine ring from simple, acyclic precursors. This bottom-up approach offers significant control over the introduction of substituents and is highly scalable. The core of this strategy is the cyclocondensation reaction between urea and a specialized three-carbon synthon, Diethyl (ethoxymethylene)malonate (DEEM).

Key Starting Materials: Urea and Diethyl (ethoxymethylene)malonate (DEEM)
  • Urea (H₂N(CO)NH₂): Serves as the N1-C2-N3 backbone of the uracil ring. Its two nucleophilic nitrogen atoms are essential for the cyclization process. Dry urea is typically used to prevent side reactions with the base and other reagents.[2]

  • Diethyl (ethoxymethylene)malonate (DEEM): This is the critical C4-C5-C6 component. Its structure is expertly designed for this synthesis; it provides the carbon framework, the required carbethoxy group at the C5 position, and an electrophilic center (the β-carbon of the double bond) that is highly susceptible to nucleophilic attack.[3]

The causality behind selecting DEEM is its inherent reactivity. The ethoxy group makes the double bond electron-deficient, activating it for a Michael-type addition by a weak nucleophile like urea. This directed reactivity is the cornerstone of the entire synthetic sequence.

Synthesis of the Key Intermediate: Diethyl (ethoxymethylene)malonate (DEEM)

Before the main cyclization, one must often prepare DEEM. A common and effective method involves the reaction of diethyl malonate with ethyl orthoformate in the presence of acetic anhydride.[4][5]

  • Mechanism Rationale: Diethyl malonate provides the core malonate structure. Ethyl orthoformate acts as a one-carbon electrophile. Acetic anhydride serves two roles: it reacts with the ethanol byproduct, driving the equilibrium towards the product, and it facilitates the formation of a reactive intermediate. Anhydrous zinc chloride is often used as a Lewis acid catalyst to accelerate the reaction.[4][5]

  • Combine diethyl malonate (1.0 mole), ethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) in a suitable reaction vessel equipped with a distillation apparatus.

  • Heat the mixture in an oil bath to approximately 105-115 °C for 6-7 hours. During this time, ethyl acetate will form and can be slowly distilled off.

  • After the initial reaction period, cool the mixture slightly and add a second equivalent of ethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles) to drive the reaction to completion.

  • Continue heating and distilling for another 3 hours.

  • After cooling to room temperature, dilute the residue with diethyl ether and wash thoroughly with water to remove any remaining acetic acid and zinc salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure diethyl (ethoxymethylene)malonate (typical yield: 70-85%).

The Cyclocondensation Step: Forming the Uracil Ring

This is the key bond-forming event where the acyclic precursors are assembled into the final heterocyclic product.

  • Causality of Conditions: The reaction is conducted in the presence of a strong base, typically sodium ethoxide in ethanol. The base serves to deprotonate one of the nitrogen atoms of urea, significantly increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic double bond of DEEM. The subsequent steps involve an intramolecular cyclization (attack of the second urea nitrogen on one of the ester carbonyls) followed by the elimination of ethanol to form the stable, aromatic pyrimidine ring.

G cluster_0 DEEM Synthesis cluster_1 Cyclocondensation DM Diethyl Malonate DEEM Diethyl (ethoxymethylene)malonate (DEEM) DM->DEEM Reflux, ZnCl₂ EOF Ethyl Orthoformate EOF->DEEM Reflux, ZnCl₂ AA Acetic Anhydride AA->DEEM Reflux, ZnCl₂ Product 5-Carbethoxyuracil DEEM->Product Reflux in Ethanol Urea Urea Urea->Product Reflux in Ethanol NaOEt Sodium Ethoxide (Base) NaOEt->Product Reflux in Ethanol

Caption: De novo synthesis pathway for 5-Carbethoxyuracil.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (0.5 gram-atom) in absolute ethanol (250 mL) to prepare sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add a solution of dry urea (0.5 mole) in hot absolute ethanol (250 mL).

  • Following the addition of urea, add diethyl (ethoxymethylene)malonate (0.5 mole) to the mixture.

  • Heat the reaction mixture to reflux using an oil bath maintained at approximately 110 °C for 7 hours. A white precipitate of the sodium salt of 5-Carbethoxyuracil will form.

  • After the reaction is complete, cool the mixture and add 500 mL of water to dissolve the precipitate.

  • Acidify the solution carefully with a strong acid (e.g., hydrochloric acid) to a pH of ~4-5. The free 5-Carbethoxyuracil will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallization from water or an ethanol/water mixture can be performed for further purification.

ParameterReagents & ConditionsTypical YieldPurityReference
DEEM Synthesis Diethyl malonate, Ethyl orthoformate, Acetic anhydride, ZnCl₂70-85%>95% (post-distillation)[4]
Cyclocondensation DEEM, Urea, Sodium Ethoxide in Ethanol60-75%>98% (post-recrystallization)[2]

The Modification Strategy: Esterification of Uracil-5-Carboxylic Acid

An alternative and more direct route is available if uracil-5-carboxylic acid is used as the starting material. This approach leverages a pre-existing pyrimidine ring and focuses on the straightforward functional group conversion of a carboxylic acid to an ethyl ester.

Key Starting Material: Uracil-5-Carboxylic Acid

Uracil-5-carboxylic acid, also known as orotic acid, is a naturally occurring compound and can be a convenient starting point. The synthesis then simplifies to a single esterification step.

Esterification Methodologies

The choice of esterification method depends on the desired scale, reaction conditions, and tolerance for specific reagents.

This classic method involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6]

  • Mechanism Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[7] A molecule of ethanol can then act as a nucleophile and attack this carbon. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester. To ensure high yield, the water byproduct must be removed, typically by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[7]

For milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) are highly effective.[8][9]

  • Mechanism Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a "super" activated ester. It is then readily attacked by ethanol to form the desired ethyl ester. A byproduct, dicyclohexylurea (DCU), is formed, which is insoluble in most organic solvents and can be easily removed by filtration.[9] This makes product purification straightforward. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.

G cluster_0 Fischer Esterification cluster_1 DCC Coupling U5CA Uracil-5-Carboxylic Acid Fischer Ethanol, H₂SO₄ (cat.) Reflux U5CA->Fischer DCC Ethanol, DCC, DMAP (cat.) Room Temp U5CA->DCC Product 5-Carbethoxyuracil Fischer->Product DCC->Product

Caption: Comparison of esterification routes to 5-Carbethoxyuracil.

  • Suspend uracil-5-carboxylic acid (1.4 mmol) in a suitable solvent such as chloroform or DMF (5 mL).

  • Add an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by filtration.

  • Wash the precipitate several times with the reaction solvent to recover any entrained product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., silica gel with a chloroform/methanol gradient) to yield pure 5-Carbethoxyuracil.

ParameterFischer EsterificationDCC Coupling
Reagents Ethanol, H₂SO₄Ethanol, DCC, DMAP (optional)
Conditions RefluxRoom Temperature
Advantages Inexpensive reagentsMild conditions, high yield
Disadvantages Harsh conditions, equilibrium drivenStoichiometric byproduct (DCU)
Reference [7][8][9]

Conclusion

The synthesis of 5-Carbethoxyuracil can be approached from two primary strategic directions, each with distinct advantages. The de novo synthesis from urea and diethyl (ethoxymethylene)malonate represents a fundamental and highly scalable method, ideal for large-scale production where starting from basic building blocks is economically favorable. The key to this route is the controlled preparation and reaction of the DEEM intermediate.

Alternatively, the esterification of uracil-5-carboxylic acid provides a more direct and often milder route, suitable for scenarios where the acid precursor is readily available. The choice between Fischer esterification and modern coupling methods like DCC allows for flexibility based on substrate sensitivity and desired reaction conditions. A thorough understanding of the mechanisms and experimental parameters governing these pathways enables researchers to make informed decisions, ensuring the efficient and high-purity synthesis of this critical pharmaceutical intermediate.

References

  • Tauraitė, D., Dabužinskaitė, J., Ražanas, R., et al. (2014). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 25(2), 119-126.

  • Organic Syntheses. Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 4, p.298 (1963); Vol. 34, p.41 (1954).

  • CN112898152A - Preparation method of ethoxy diethyl methylene malonate. Google Patents.

  • CymitQuimica. CAS 87-13-8: Diethyl (ethoxymethylene)malonate.

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate.

  • Organic Syntheses. Ethyl ethoxymethylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948).

  • Al-Mousawi, S. M., et al. (2010). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecules, 15(4), 2663-2673.

  • Ningbo Inno Pharmchem Co., Ltd. Custom Synthesis of 5-Carbethoxyuracil: Meeting Specific R&D Needs.

  • Vincze, A., Henderson, R. E., McDonald, J. J., & Leonard, N. J. (1973). Reaction of diethyl pyrocarbonate with nucleic acid components. Bases and nucleosides derived from guanine, cytosine, and uracil. Journal of the American Chemical Society, 95(8), 2677-2682.

  • ResearchGate. Synthesis of 5-phenoxyuracils and their 5′-norcarbocyclic derivatives.

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 9, p.136 (1998); Vol. 70, p.1 (1992).

  • Master Organic Chemistry. Fischer Esterification.

  • Hockemeyer, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 89.

  • International Journal of Chemical Studies. Synthetic design of novel uracil and thiouracil derivatives.

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 5(4), 76-80.

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers.

  • Organic Syntheses. Barbituric acid. Organic Syntheses, Coll. Vol. 2, p.60 (1943); Vol. 18, p.8 (1938).

  • Asian Journal of Chemistry. Synthesis of Uracil Derivatives and Some of Their Reactions.

  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705.

  • Organic Chemistry Portal. Ester synthesis by esterification.

  • Journal of the Arkansas Academy of Science. Synthesis of Barbituric Acid Derivatives.

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 481-526.

  • Leonard, N. J., McDonald, J. J., & Reichmann, M. E. (1970). Reaction of Diethyl Pyrocarbonate With Nucleic Acid Components. I. Adenine. Proceedings of the National Academy of Sciences, 67(1), 93-98.

  • Bhanage, B. M., & Arai, S. (2014). Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Advances, 4(28), 14265-14282.

  • Bjelland, S., et al. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters, 121(1), 23-33.

  • El-Faham, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21601-21625.

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Protocols & Analytical Methods

Method

The Strategic Utility of 5-Carbethoxyuracil Hydrate in Modern Medicinal Chemistry: Application Notes and Protocols

This guide provides an in-depth exploration of 5-Carbethoxyuracil Hydrate, a versatile building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and its strategic application in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Carbethoxyuracil Hydrate, a versatile building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Unassuming Power of a Substituted Uracil

5-Carbethoxyuracil, a derivative of the pyrimidine nucleobase uracil, is a compound of significant interest in the synthesis of complex heterocyclic systems. The presence of the carbethoxy group at the 5-position provides a reactive handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of bioactive molecules. Its hydrated form is often a stable, crystalline solid, convenient for storage and handling. The true potential of this molecule is unlocked in its ability to serve as a scaffold for the construction of fused pyrimidine ring systems, most notably pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide spectrum of pharmacological activities, including anticancer and antiviral effects.

Physicochemical Properties and Handling

5-Carbethoxyuracil Hydrate is typically a white crystalline powder. The water of hydration is integrated into the crystal lattice and generally does not interfere with many of its intended reactions. However, for reactions sensitive to moisture, the water can be removed by heating the compound in a vacuum oven.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₄·xH₂ON/A
Melting Point232-235 °C[1]
AppearanceWhite crystalline powder[1]
StorageSealed in a dry, room temperature environment[1]

Note on the Hydrate Form: The presence of water of hydration can sometimes influence the solubility and dissolution rate of the compound. For most synthetic applications described herein, the commercially available hydrate form can be used directly. If an anhydrous reaction condition is critical, drying the compound at 60-70°C under vacuum is recommended.

Synthesis of 5-Carbethoxyuracil Hydrate: A Foundational Protocol

The synthesis of 5-Carbethoxyuracil is a classic condensation reaction. The following protocol is a robust and reliable method for its preparation.

Protocol 1: Synthesis of 5-Carbethoxyuracil Hydrate

This protocol details the synthesis of 5-Carbethoxyuracil via the condensation of diethyl ethoxymethylenemalonate and urea.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Urea

  • Diethyl 2-(ethoxymethylene)malonate

  • Ice

  • Dilute hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.2 equivalents) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Reaction with Urea: To the freshly prepared sodium ethoxide solution, add urea (1.0 equivalent) and stir until it dissolves.

  • Addition of Diethyl 2-(ethoxymethylene)malonate: Slowly add diethyl 2-(ethoxymethylene)malonate (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20°C) for 24 hours. Following this, heat the mixture to 90°C and maintain this temperature with stirring for another 24 hours. Then, allow the reaction to cool to room temperature and stir for an additional 24 hours.[1]

  • Work-up and Isolation: After the reaction is complete, remove the ethanol by rotary evaporation under reduced pressure.[1]

  • Dissolve the resulting residue in ice-cold water.

  • Precipitation: Slowly add cold, dilute hydrochloric acid dropwise to the solution to precipitate the product.

  • Filtration and Drying: Collect the white precipitate by filtration, wash with cold water, and dry to obtain 5-Carbethoxyuracil. The product is often isolated as a hydrate.

Causality Behind Experimental Choices:

  • The use of sodium ethoxide, a strong base, is crucial for the deprotonation of urea, which enhances its nucleophilicity, facilitating the initial Michael addition to the electron-deficient alkene of diethyl ethoxymethylenemalonate.

  • The extended reaction times and heating are necessary to drive the subsequent cyclization and aromatization steps to completion.

  • Acidification of the reaction mixture after the removal of ethanol protonates the uracil ring and allows for the precipitation of the product from the aqueous solution.

Application in the Synthesis of Bioactive Pyrimido[4,5-d]pyrimidines

A primary application of 5-Carbethoxyuracil in medicinal chemistry is its use as a precursor for the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is a privileged scaffold found in numerous compounds with potent biological activities.

General Synthetic Strategy

The transformation of 5-Carbethoxyuracil into a pyrimido[4,5-d]pyrimidine core typically involves a multi-step sequence that can often be performed in a one-pot fashion. A common approach involves the initial conversion of the 5-carbethoxy group into a more reactive intermediate, followed by cyclization with a suitable nitrogen-containing reagent. A key intermediate is often a 6-aminouracil derivative.

Caption: General synthetic pathway from 5-Carbethoxyuracil to Pyrimido[4,5-d]pyrimidines.

Protocol 2: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol provides a representative one-pot method for the synthesis of a substituted pyrimido[4,5-d]pyrimidine from a 6-aminouracil derivative, which can be conceptually accessed from 5-Carbethoxyuracil.

Materials:

  • 6-Amino-1,3-dimethyluracil (as a stand-in for a 5-Carbethoxyuracil-derived aminouracil)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 equivalent), the aromatic aldehyde (1 equivalent), and urea (or thiourea) (1.2 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Causality Behind Experimental Choices:

  • This one-pot, multi-component reaction is an efficient and environmentally friendly approach to constructing the pyrimido[4,5-d]pyrimidine scaffold.[2]

  • The initial reaction is likely a condensation between the aldehyde and the 6-aminouracil to form a Schiff base, followed by a Michael-type addition of urea/thiourea and subsequent cyclization.

  • Water as a solvent is not only environmentally benign but can also promote the reaction through its high polarity and ability to form hydrogen bonds, stabilizing the transition states.

Biological Activities of 5-Carbethoxyuracil Derivatives

Derivatives of 5-Carbethoxyuracil, particularly the pyrimido[4,5-d]pyrimidines, have demonstrated significant potential as both anticancer and antiviral agents.

Anticancer Activity

Many pyrimido[4,5-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Table of Anticancer Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
7f CDK2-0.05[3]
7e CDK2-0.25[3]
7a CDK2-0.31[3]
7d Hematological Cancer LinesDND-41, HL-60, K-562, Z-1385.8-9.5[4]
7h Hematological & GlioblastomaDND-41, HL-60, K-562, Z-138, LN-2296.2-15.4[4]

Mechanism of Action: Inhibition of CDK and EGFR Signaling Pathways

CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[5] Their dysregulation is a hallmark of many cancers. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6] The inhibition of these pathways by small molecules, such as pyrimido[4,5-d]pyrimidines, can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimido[4,5-d]pyrimidine derivatives.

Antiviral Activity

Certain derivatives of 5-Carbethoxyuracil have also shown promise as antiviral agents. The pyrimidine core is a key structural motif in many antiviral drugs, and modifications at the 5-position can significantly impact their activity and selectivity.

Table of Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDVirusCell LineEC₅₀ (µM)Reference
7a HCoV-229EHEL15.8 ± 0.9[4]
7b HCoV-229EHEL11.0 ± 2.7[4]
7f HCoV-229EHEL3.9 ± 2.9[4]
7i HCoV-OC43HEL19.3 ± 6.6[4]

The mechanism of antiviral action for these compounds is still under investigation but may involve the inhibition of viral polymerases or other essential viral enzymes.

Conclusion and Future Perspectives

5-Carbethoxyuracil Hydrate is a highly valuable and versatile starting material in medicinal chemistry. Its ability to be readily converted into a variety of heterocyclic scaffolds, most notably the biologically active pyrimido[4,5-d]pyrimidines, makes it a cornerstone for the development of novel therapeutic agents. The demonstrated anticancer and antiviral activities of its derivatives highlight the immense potential of this chemical entity. Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, the expansion of the chemical diversity of the resulting compound libraries, and a deeper understanding of their mechanisms of action to guide the rational design of next-generation therapeutics.

References

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. NIH. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. NIH. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. PMC. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Cyclin and CDK in cell cycle progression. YouTube. [Link]

  • Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. ResearchGate. [Link]

  • File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

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Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Carbethoxyuracil Reaction Mixtures

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Carbethoxyuracil. The protocol is specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Carbethoxyuracil. The protocol is specifically designed to monitor reaction progress, assess purity, and quantify the active pharmaceutical ingredient (API) in the presence of starting materials, intermediates, and potential degradation products. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for both research and quality control environments in drug development.

Introduction: The Analytical Challenge

5-Carbethoxyuracil is a key intermediate in the synthesis of various therapeutic agents. Its purity directly impacts the quality and safety of the final drug product. Therefore, a precise and accurate analytical method is essential for monitoring its synthesis and ensuring the final product meets stringent purity specifications.[1] A typical reaction mixture may contain unreacted starting materials, such as uracil, as well as by-products and degradation products formed under various stress conditions (e.g., pH, temperature).[2][3][4]

The primary analytical challenge lies in resolving these structurally similar and often polar compounds.[5][6] 5-Carbethoxyuracil and its related impurities are polar, which can lead to poor retention on traditional reversed-phase columns, often causing them to elute near the solvent front.[5] This guide provides a systematic approach to developing and validating an HPLC method that overcomes these challenges, ensuring reliable quantification and purity assessment.

Method Development Rationale: A Logic-Driven Approach

The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties.[7] Our strategy is based on Reversed-Phase Liquid Chromatography (RP-LC), the workhorse of the pharmaceutical industry, due to its versatility and reproducibility.[8]

Stationary Phase Selection: Balancing Retention and Selectivity

Given the polar nature of uracil derivatives, a standard C18 column is a logical starting point.[9][10] These columns provide a hydrophobic stationary phase that retains non-polar compounds. However, for polar analytes like 5-Carbethoxyuracil, retention can be minimal with highly aqueous mobile phases.[11][12] To enhance retention and avoid issues like "phase dewetting," a C18 column with polar end-capping or one specifically designed for use in highly aqueous conditions is recommended. This ensures reproducible retention times even with mobile phases containing a low percentage of organic modifier.[6][11]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[8][13]

  • Aqueous Component & pH Control: A buffered aqueous phase is critical for controlling the ionization state of the analytes, which in turn affects their retention and peak shape.[7][14] Uracil derivatives have pKa values that make their retention sensitive to pH. A phosphate or acetate buffer at a pH between 3 and 4 is chosen to suppress the ionization of acidic protons on the uracil ring, thereby increasing hydrophobicity and retention on the C18 column.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to methanol.

  • Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the acetonitrile concentration, is employed.[15] This approach is ideal for analyzing complex reaction mixtures, as it allows for the elution of highly polar, early-eluting compounds (like uracil) with good resolution, while also effectively eluting more hydrophobic by-products within a reasonable run time.

Detector Selection: Ensuring Specificity and Sensitivity

Uracil derivatives contain a chromophore and exhibit strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (~260-265 nm) provides excellent sensitivity and specificity for this class of compounds.[9][10][16] A Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, enabling peak purity analysis and aiding in the identification of unknown impurities.[16]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where adherence to the steps ensures reproducible and reliable results.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and water.

  • Standards: Reference standards of 5-Carbethoxyuracil and any known impurities.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 5-Carbethoxyuracil reference standard in 25.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the diluent to an expected 5-Carbethoxyuracil concentration of approximately 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.5
B: Acetonitrile
Gradient 5% B to 40% B over 15 minutes; then to 90% B in 2 minutes; hold for 3 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA Detector, 265 nm
Run Time 25 minutes (including re-equilibration)

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage prep_mobile Prepare Mobile Phases (Aqueous & Organic) hplc_setup System Setup & Equilibration (Column, Flow, Temp) prep_mobile->hplc_setup Load prep_std Prepare Standard Solutions (Stock & Working) injection Inject Standards & Samples prep_std->injection Calibrate prep_sample Prepare Reaction Sample (Dilute & Filter) prep_sample->injection Analyze hplc_setup->injection data_acq Data Acquisition (Chromatogram & Spectra) injection->data_acq peak_id Peak Identification (Retention Time & UV Spectra) data_acq->peak_id peak_int Peak Integration peak_id->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve Standards quant Quantify Analyte & Impurities peak_int->quant Samples cal_curve->quant Apply

Caption: Workflow for HPLC analysis of 5-Carbethoxyuracil.

Method Validation

The developed method was validated according to the International Council on Harmonisation (ICH) guidelines. The following parameters were assessed to ensure the method is suitable for its intended purpose.

  • Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo (reaction mixture without the starting materials) showed no interfering peaks at the retention time of 5-Carbethoxyuracil and its known impurities. PDA peak purity analysis confirmed the homogeneity of the analyte peak.

  • Linearity: The method was found to be linear over the concentration range of 1-100 µg/mL.[10][17] The correlation coefficient (r²) was >0.999.

  • Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was within 98.0% to 102.0%.[18]

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were evaluated. The relative standard deviation (RSD) for the peak area of 5-Carbethoxyuracil was less than 2.0%.[10][19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Intra-day: 0.8%, Inter-day: 1.2%≤ 2.0%
LOD 0.1 µg/mLReportable
LOQ 0.3 µg/mLReportable
Specificity/Selectivity No interference from matrix or known impuritiesPass

Conclusion

The HPLC method described in this application note is a robust, specific, and reliable tool for the analysis of 5-Carbethoxyuracil in reaction mixtures. The use of a polar-endcapped C18 column coupled with a pH-controlled gradient mobile phase allows for excellent separation of the main component from its potential impurities and degradation products. This validated method is well-suited for process monitoring, quality control, and stability testing in pharmaceutical development and manufacturing.

References

  • PubMed. (n.d.). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield.
  • Chromatography Forum. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaffiliates. (2026). Custom Synthesis of 5-Carbethoxyuracil: Meeting Specific R&D Needs.
  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SciSpace. (n.d.). A review on method development by hplc.
  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
  • Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • ResearchGate. (n.d.). Carbetocin and its degradation products.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • PubMed. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation.
  • ResearchGate. (n.d.). By-products, degradation products and impurities in medicinal products.
  • ResearchGate. (n.d.). (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma.
  • Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC.
  • PubMed. (n.d.). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring.

Sources

Method

Application Note: Unambiguous Identification of 5-Carbethoxyuracil Derivatives using NMR Spectroscopy

Introduction: The Significance of 5-Carbethoxyuracil Derivatives in Medicinal Chemistry 5-Carbethoxyuracil and its derivatives represent a critical class of heterocyclic compounds in the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Carbethoxyuracil Derivatives in Medicinal Chemistry

5-Carbethoxyuracil and its derivatives represent a critical class of heterocyclic compounds in the landscape of modern drug discovery. The uracil scaffold, a fundamental component of ribonucleic acid (RNA), offers a versatile template for the design of novel therapeutic agents. The introduction of a carbethoxy group at the C5 position significantly modulates the electronic properties and steric profile of the uracil ring, opening avenues for a diverse range of biological activities. These derivatives have been investigated for their potential as antiviral, antitumor, and antibacterial agents, making their precise and unambiguous structural characterization a cornerstone of synthetic and medicinal chemistry.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework through the analysis of nuclear spin transitions in a magnetic field. This application note provides a comprehensive guide to the utilization of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the definitive identification and characterization of 5-Carbethoxyuracil derivatives.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structure determination.

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (J-coupling): The interaction between the spins of neighboring nuclei results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

  • Nuclear Overhauser Effect (NOE): The through-space interaction between nuclei can be detected in specific 2D NMR experiments (NOESY/ROESY), providing crucial information about the spatial proximity of atoms and, consequently, the stereochemistry and conformation of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra amenable to detailed interpretation.

Sample Preparation
  • Analyte Purity: Ensure the 5-Carbethoxyuracil derivative is of high purity. Residual solvents or synthetic byproducts can complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for uracil derivatives due to its excellent solubilizing power for polar compounds and its ability to reveal exchangeable protons (N-H). Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used, depending on the solubility of the specific derivative.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.

NMR Data Acquisition

The following is a general set of parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30Number of Scans: 16-32Relaxation Delay (d1): 1-2 sProvides information on the number of different types of protons, their chemical environment, and their relative numbers.
¹³C NMR Pulse Program: zgpg30Number of Scans: 1024-4096Relaxation Delay (d1): 2 sDetermines the number of non-equivalent carbons and their chemical environments.
DEPT-135 Pulse Program: dept135Number of Scans: 512-1024Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
¹H-¹H COSY Pulse Program: cosygpqfNumber of Scans: 2-4 per incrementIdentifies proton-proton spin coupling networks, revealing which protons are adjacent to each other.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3Number of Scans: 2-4 per incrementCorrelates each proton with its directly attached carbon atom.
¹H-¹³C HMBC Pulse Program: hmbcgpndqfNumber of Scans: 4-8 per incrementShows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Spectral Interpretation: A Hypothetical 5-Carbethoxyuracil Derivative

Let us consider a generic 5-Carbethoxyuracil derivative for the purpose of illustrating the spectral analysis process.

Figure 1. Generic structure of a 5-Carbethoxyuracil derivative.

¹H NMR Spectrum Analysis
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Rationale
N1-H 11.0 - 11.5Broad singlet1H-Exchangeable proton, deshielded by adjacent carbonyl and aromatic ring.
N3-H 10.5 - 11.0Broad singlet1H-Exchangeable proton, deshielded by two adjacent carbonyls.
C6-H 7.5 - 8.0Singlet1H-Olefinic proton on the uracil ring, deshielded by the ring current and adjacent electronegative nitrogen.
-O-CH₂- 4.1 - 4.3Quartet2H~7.1Methylene protons of the ethyl group, deshielded by the adjacent oxygen and coupled to the methyl protons.
-CH₃ 1.2 - 1.4Triplet3H~7.1Methyl protons of the ethyl group, coupled to the methylene protons.
¹³C NMR Spectrum Analysis
Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Rationale
C2 150 - 152-Carbonyl carbon, deshielded by two adjacent nitrogen atoms.
C4 162 - 164-Carbonyl carbon, deshielded by adjacent nitrogen and the C5-C6 double bond.
C5 108 - 112-Olefinic carbon, shielded relative to C6 due to the electron-withdrawing effect of the carbethoxy group.
C6 140 - 145CHOlefinic carbon, deshielded by the adjacent nitrogen atom.
-C=O (ester) 165 - 168-Carbonyl carbon of the ester group.
-O-CH₂- 60 - 62CH₂Methylene carbon of the ethyl group, deshielded by the adjacent oxygen.
-CH₃ 14 - 16CH₃Methyl carbon of the ethyl group.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for unambiguous assignment and complete structural elucidation, especially for novel derivatives.

Figure 2. Workflow for 2D NMR-based structure elucidation.

  • ¹H-¹H COSY (COrrelation SpectroscopY): In our hypothetical 5-Carbethoxyuracil derivative, a COSY experiment would show a clear cross-peak between the -O-CH₂- quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal to its directly attached carbon. For example, the signal at δ 7.5-8.0 ppm in the ¹H spectrum would show a correlation to the carbon signal at δ 140-145 ppm in the ¹³C spectrum, assigning them as C6-H.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. Key expected HMBC correlations for our example would include:

    • The C6-H proton showing a correlation to the C2, C4, and C5 carbons, confirming the uracil ring structure.

    • The -O-CH₂- protons showing a correlation to the ester carbonyl carbon, confirming the attachment of the ethyl group to the ester functionality.

    • The N1-H and N3-H protons showing correlations to adjacent carbonyl carbons.

Conclusion: Ensuring Structural Integrity in Drug Development

NMR spectroscopy provides an exquisitely detailed and non-destructive method for the structural characterization of 5-Carbethoxyuracil derivatives. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing irrefutable evidence of the molecular structure. This level of analytical rigor is paramount in the field of drug development, where the precise molecular architecture dictates biological activity and safety. The protocols and interpretation guidelines presented in this application note serve as a robust framework for researchers engaged in the synthesis and characterization of this important class of compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Ke, H., Zhang, Y., Gao, Q., Yang, L., Lu, C., & Li, Y. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry. [Link]

  • Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2886. [Link]

  • Walker, S. D., et al. (2022). Synthesis of 5-phenoxyuracils and their 5′-norcarbocyclic derivatives. ResearchGate. [Link]

  • De Clercq, E. (1984). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Research, 12(23), 849–860. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

  • American Chemical Society. (n.d.). ACS Chemical Biology. Retrieved January 27, 2026, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

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Application

Application Notes and Protocols for the Large-Scale Synthesis of 5-Carbethoxyuracil Hydrate

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Carbethoxyuracil in Medicinal Chemistry 5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Carbethoxyuracil in Medicinal Chemistry

5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its uracil core, a fundamental component of ribonucleic acid (RNA), provides a versatile scaffold for the development of novel therapeutics. The carbethoxy group at the 5-position offers a reactive handle for further molecular elaboration, making it a valuable building block in drug discovery and development. Notably, 5-Carbethoxyuracil serves as a key precursor in the synthesis of antiviral and anticancer agents, including derivatives of the widely used drug 5-fluorouracil (5-FU)[1][2]. The hydrate form of this compound is often encountered in aqueous workups and is a stable crystalline solid, making it suitable for large-scale handling and storage.

This document provides a comprehensive guide to the large-scale synthesis of 5-Carbethoxyuracil Hydrate, detailing two synthetic routes, in-depth protocols, safety considerations, and analytical characterization. The content is curated to provide not only procedural steps but also the underlying chemical principles to empower researchers in optimizing and scaling up this critical synthesis.

Chemistry of Synthesis: A Tale of Two Routes

The synthesis of 5-Carbethoxyuracil can be approached through several pathways. Here, we present two prominent methods: a classical condensation reaction and the Biginelli reaction. Understanding the mechanistic nuances of each is crucial for selecting the appropriate route based on available starting materials, desired scale, and process optimization goals.

Route 1: The Classical Condensation Approach

This widely cited method involves the condensation of urea with diethyl ethoxymethylenemalonate in the presence of a strong base, typically sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism followed by cyclization to form the pyrimidine ring.

Reaction Mechanism: Classical Condensation

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Tautomerization Urea Urea Intermediate1 Michael Adduct Urea->Intermediate1 Nucleophilic Attack DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation (-EtOH) Product 5-Carbethoxyuracil Intermediate2->Product Tautomerization

Caption: Classical synthesis of 5-Carbethoxyuracil.

While this method is straightforward, it is often plagued by low yields, as reported in some literature to be around 23%. This is likely due to side reactions and the equilibrium nature of the steps involved. For large-scale industrial production, significant optimization of reaction conditions would be necessary to improve its economic viability.

Route 2: The Biginelli Reaction - A Multicomponent Alternative

The Biginelli reaction is a one-pot, three-component synthesis that offers a more convergent and often higher-yielding approach to dihydropyrimidones and their derivatives[3][4][5]. For the synthesis of 5-Carbethoxyuracil, this would involve the condensation of urea, ethyl acetoacetate, and an aldehyde under acidic conditions. While the classical Biginelli reaction utilizes an aldehyde, modifications can be employed to achieve the desired C5-unsubstituted uracil. This approach is highly attractive for its operational simplicity and potential for higher throughput.

Reaction Mechanism: Biginelli Reaction

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Adduct Open-Chain Intermediate Iminium->Adduct EAA Ethyl Acetoacetate (Enol form) EAA->Adduct Product Dihydropyrimidinone Adduct->Product Intramolecular Condensation (-H2O)

Caption: General mechanism of the Biginelli reaction.

Detailed Experimental Protocols

The following protocols are designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety assessments.

Protocol 1: Large-Scale Synthesis of 5-Carbethoxyuracil via Classical Condensation

This protocol is based on a widely documented procedure and has been adapted for a larger scale.

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )QuantityMoles
Sodium Metal22.99115 g5.0 mol
Absolute Ethanol46.076.25 L-
Urea60.06250 g4.16 mol
Diethyl ethoxymethylenemalonate216.22900 g4.16 mol
Hydrochloric Acid (conc.)36.46As needed-
Deionized Water18.02As needed-
20 L Jacketed Glass Reactor-1-
Mechanical Stirrer-1-
Reflux Condenser-1-
Heating/Cooling Circulator-1-
Large Buchner Funnel and Flask-1-
Vacuum Oven-1-

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add 115 g of sodium metal in small portions to 6.25 L of absolute ethanol in the 20 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser. The reaction is highly exothermic and generates hydrogen gas; ensure adequate ventilation and cooling. Control the rate of addition to maintain a manageable reaction temperature.

  • Reaction Mixture Assembly: Once all the sodium has reacted and the solution has cooled to room temperature, add 250 g of urea to the freshly prepared sodium ethoxide solution. Stir until the urea is completely dissolved.

  • Addition of Diethyl Ethoxymethylenemalonate: Slowly add 900 g of diethyl ethoxymethylenemalonate to the reaction mixture over a period of 1-2 hours. Maintain the temperature below 30°C using the cooling circulator.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of 5-Carbethoxyuracil will form.

  • Precipitation of the Product: Slowly and carefully add concentrated hydrochloric acid to the stirred mixture to neutralize the excess sodium ethoxide and precipitate the product. The pH should be adjusted to approximately 2-3. This step is exothermic, so maintain cooling.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Follow with a wash of cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is 5-Carbethoxyuracil Hydrate.

Expected Yield: 35-45%

Experimental Workflow: Classical Condensation

G A Prepare Sodium Ethoxide in Ethanol B Add Urea and Dissolve A->B C Slowly Add Diethyl ethoxymethylenemalonate B->C D Heat to Reflux (6-8h) C->D E Cool to Room Temperature D->E F Acidify with HCl to pH 2-3 E->F G Filter the Precipitate F->G H Wash with Cold Water and Ethanol G->H I Dry in Vacuum Oven H->I

Caption: Workflow for the large-scale synthesis.

Safety and Hazard Management

The large-scale synthesis of 5-Carbethoxyuracil Hydrate involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water or carbon dioxide extinguishers.

  • Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

  • Diethyl Ethoxymethylenemalonate: May cause skin and eye irritation[6][7][8][9]. Avoid inhalation of vapors. Use in a fume hood with adequate ventilation.

  • Urea: Generally considered low hazard, but dust can cause respiratory irritation.

  • Hydrochloric Acid (concentrated): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, apron, and face shield.

Emergency Procedures:

  • Spills: For sodium metal spills, smother with dry sand or a Class D fire extinguisher powder. For sodium ethoxide or diethyl ethoxymethylenemalonate spills, absorb with an inert material and dispose of as hazardous waste. For acid spills, neutralize with sodium bicarbonate before cleanup.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Characterization and Quality Control

The identity and purity of the synthesized 5-Carbethoxyuracil Hydrate should be confirmed using a combination of analytical techniques.

Analytical Technique Expected Results
Melting Point 232-235 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 11.3 (s, 1H, NH), 11.1 (s, 1H, NH), 8.1 (s, 1H, C6-H), 4.2 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 164.1 (C=O, ester), 161.8 (C4=O), 150.7 (C2=O), 143.9 (C6), 108.2 (C5), 60.1 (CH₂), 14.2 (CH₃)
FT-IR (KBr, cm⁻¹)~3400 (O-H, hydrate), ~3200-3000 (N-H stretching), ~1720 (C=O, ester), ~1680-1650 (C=O, amide)
Thermogravimetric Analysis (TGA) Weight loss corresponding to one molecule of water upon heating, typically below 150°C[6][8][10].
Karl Fischer Titration To quantify the water content and confirm the hydrate stoichiometry.

Applications in Drug Development

5-Carbethoxyuracil is a versatile intermediate with significant applications in the synthesis of various therapeutic agents.

  • Antiviral Agents: It is a key starting material for the synthesis of nucleoside analogs that exhibit antiviral activity against a range of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV)[3][11]. The uracil scaffold can be modified at the N1 and N3 positions and the carbethoxy group can be converted to other functionalities to modulate biological activity.

  • Anticancer Drugs: 5-Carbethoxyuracil is a precursor for the synthesis of 5-fluorouracil (5-FU) and its prodrugs[1][2]. 5-FU is a widely used chemotherapeutic agent for the treatment of various cancers, including colorectal, breast, and stomach cancers. The ethoxycarbonyl group can be a handle for derivatization to improve drug delivery and targeting.

  • Enzyme Inhibitors: The uracil moiety can mimic natural nucleobases and interact with the active sites of various enzymes. Derivatives of 5-Carbethoxyuracil have been explored as inhibitors of enzymes involved in nucleotide metabolism, which are often targets for cancer and viral therapies.

Conclusion

The large-scale synthesis of 5-Carbethoxyuracil Hydrate is a critical process for the pharmaceutical industry. While the classical condensation method is well-established, its low yield presents a challenge for industrial-scale production. Further process development and optimization, or the exploration of alternative routes such as the Biginelli reaction, are warranted to improve efficiency and cost-effectiveness. The detailed protocols, safety guidelines, and analytical methods provided in this document serve as a comprehensive resource for researchers and drug development professionals working with this important synthetic intermediate. A thorough understanding of the chemistry and careful execution of the procedures are paramount to ensure a safe and successful synthesis.

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Method

Application Notes and Protocols: Experimental Setups for 5-Carbethoxyuracil Reactions

Abstract This comprehensive guide provides detailed experimental setups and protocols for key chemical transformations involving 5-Carbethoxyuracil. As a pivotal intermediate in the synthesis of a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental setups and protocols for key chemical transformations involving 5-Carbethoxyuracil. As a pivotal intermediate in the synthesis of a wide array of biologically active molecules and modified nucleosides, a thorough understanding of its reactivity is paramount for researchers in medicinal chemistry, chemical biology, and drug development. This document outlines the synthesis of 5-Carbethoxyuracil and explores its subsequent reactions, including N-alkylation, amidation, and hydrolysis to orotic acid. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of 5-Carbethoxyuracil

5-Carbethoxyuracil is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its uracil core, functionalized with a carbethoxy group at the 5-position, offers multiple reactive sites for chemical modification. This strategic placement of an electron-withdrawing ester group influences the reactivity of the pyrimidine ring, making it a valuable precursor for creating diverse molecular architectures. These derivatives have found applications as potential therapeutic agents, including antiviral and anticancer compounds, by acting as inhibitors of various enzymes like DNA and RNA polymerases.[1] The ability to introduce further modifications, such as isotopic labeling, enhances its utility in metabolic and pharmacokinetic studies.[2]

Core Reactivity Profile

The primary reactive centers of 5-Carbethoxyuracil are:

  • The pyrimidine ring nitrogens (N1 and N3): These sites are susceptible to alkylation, allowing for the introduction of various substituents.

  • The ester group at C5: This functional group can readily undergo nucleophilic acyl substitution, primarily amidation, to generate a diverse library of uracil-5-carboxamides. It can also be hydrolyzed to the corresponding carboxylic acid (orotic acid).

This guide will provide detailed protocols for harnessing this reactivity in a controlled and efficient manner.

Synthesis of 5-Carbethoxyuracil

The classical and most common synthesis of 5-Carbethoxyuracil involves the condensation of urea with diethyl ethoxymethylenemalonate.[3][4][5] This reaction is typically carried out in an alcoholic solvent in the presence of a base catalyst.

Underlying Principle: Cyclocondensation

The reaction proceeds via a cyclocondensation mechanism. The weakly basic nitrogen of urea attacks one of the carbonyl carbons of the malonate derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable pyrimidine ring. The choice of base is critical to deprotonate the urea, increasing its nucleophilicity.

Experimental Protocol: Synthesis of 5-Carbethoxyuracil

Materials:

  • Urea

  • Diethyl ethoxymethylenemalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add urea and stir until it is completely dissolved.

  • Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid until a pH of approximately 3-4 is reached. A precipitate will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or water to obtain pure 5-Carbethoxyuracil as a white crystalline solid.

Data and Expected Outcome
ReagentMolar RatioNotes
Urea1.0
Diethyl ethoxymethylenemalonate1.0
Sodium Ethoxide1.1Acts as a catalyst.
Expected Yield: 70-85%After recrystallization.
Appearance: White crystalline solid
Melting Point: 214-216 °C

Key Reactions of 5-Carbethoxyuracil

N-Alkylation of 5-Carbethoxyuracil

The introduction of substituents at the N1 and N3 positions of the uracil ring is a common strategy to modulate the biological activity of the resulting compounds.

3.1.1. Mechanistic Insight

N-alkylation is typically achieved via a nucleophilic substitution reaction where the nitrogen atoms of the uracil ring act as nucleophiles, attacking an alkyl halide or another suitable electrophile. The reaction often requires a base to deprotonate the N-H group, enhancing its nucleophilicity. Silylation of the uracil with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can be employed to increase its solubility in organic solvents and to direct the alkylation.[6]

3.1.2. Protocol: N1-Alkylation using an Alkyl Bromide

Materials:

  • 5-Carbethoxyuracil

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Alkyl bromide (e.g., 2,6-Difluorobenzyl bromide)

  • Dichloroethane (DCE)

  • Methanol

  • Methylene chloride

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

Procedure:

  • Suspend 5-Carbethoxyuracil in dichloroethane in a flame-dried, nitrogen-purged flask.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at 80°C for 2 hours to facilitate silylation. The suspension should become a clear solution.

  • Add the alkyl bromide to the reaction mixture and continue heating at 80°C for 16 hours.[6] Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with methanol.

  • Partition the mixture between methylene chloride and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N1-alkylated product.

Amidation of the C5-Carbethoxy Group

The conversion of the C5-ester to an amide is a powerful method for generating structural diversity and introducing new pharmacophores.

3.2.1. Rationale for Amide Formation

Amide bonds are stable and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[7][8] Direct amidation can be achieved by reacting 5-Carbethoxyuracil with an amine, often at elevated temperatures or with the aid of a catalyst.

3.2.2. Protocol: Direct Amidation with an Amine

Materials:

  • 5-Carbethoxyuracil

  • Primary or secondary amine (e.g., n-butylamine)

  • Triethylaluminum (as a 1.9 M solution in toluene)

  • Dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under a nitrogen atmosphere, add the amine to dichloroethane.

  • Carefully add a solution of triethylaluminum in toluene and stir the mixture for 15 minutes.

  • Add 5-Carbethoxyuracil to the reaction mixture.

  • Seal the tube and heat the reaction at a specified temperature (e.g., 80°C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Hydrolysis to Orotic Acid

Hydrolysis of the ester group in 5-Carbethoxyuracil yields orotic acid (6-carboxyuracil), another important biological precursor in the biosynthesis of pyrimidines.[9][10]

3.3.1. Chemical Principle: Saponification

The hydrolysis is typically carried out under basic conditions (saponification) followed by acidification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation of the resulting carboxylate affords the carboxylic acid.

3.3.2. Protocol: Basic Hydrolysis of 5-Carbethoxyuracil

Materials:

  • 5-Carbethoxyuracil

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • pH indicator paper or a pH meter

Procedure:

  • Dissolve 5-Carbethoxyuracil in an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to the solution with stirring until the pH is acidic (pH ~2-3), which will cause the orotic acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid orotic acid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring of reaction progress is crucial for optimizing conditions and ensuring high yields.

TechniqueApplicationMobile Phase/Conditions (Example)
Thin Layer Chromatography (TLC)Rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.Silica gel plates; Eluent: Ethyl acetate/Hexanes (1:1) or Dichloromethane/Methanol (9:1). Visualization under UV light (254 nm).
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of reaction conversion and product purity.[1]C18 reverse-phase column; Mobile phase: Gradient of water and acetonitrile with 0.1% formic acid.
Mass Spectrometry (MS)Confirmation of product identity by determining the mass-to-charge ratio.Electrospray ionization (ESI) in positive or negative mode, coupled with HPLC.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of starting materials, intermediates, and final products.¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Visualizing Reaction Workflows

General Synthesis and Derivatization Pathway

G Urea Urea FiveCEU 5-Carbethoxyuracil Urea->FiveCEU NaOEt, EtOH Reflux DEEM Diethyl Ethoxymethylenemalonate DEEM->FiveCEU NaOEt, EtOH Reflux N_Alkylated N-Alkylated Product FiveCEU->N_Alkylated 1. BSA, DCE 2. R-Br, 80°C Amide 5-Amide Derivative FiveCEU->Amide R'-NH2, Et3Al DCE Orotic_Acid Orotic Acid FiveCEU->Orotic_Acid 1. NaOH, H2O, Reflux 2. HCl

Caption: Synthetic pathways originating from 5-Carbethoxyuracil.

N-Alkylation Workflow Logic

G Start Start: 5-Carbethoxyuracil Silylation Silylation (BSA, 80°C) Start->Silylation Alkylation Alkylation (R-Br, 80°C) Silylation->Alkylation Quench Quench (Methanol) Alkylation->Quench Workup Aqueous Workup (NaHCO3) Quench->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Step-wise workflow for the N-alkylation of 5-Carbethoxyuracil.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water.

  • Triethylaluminum: Pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere.

  • Acids and Bases: Concentrated acids and bases are corrosive. Add reagents slowly and with cooling to control exothermic reactions.

Conclusion

5-Carbethoxyuracil is a foundational starting material for the synthesis of a multitude of functionalized pyrimidine derivatives. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent chemical transformations. By understanding the principles behind these reactions and adhering to the outlined procedures, researchers can effectively and safely generate novel compounds for further investigation in drug discovery and chemical biology.

References

  • Tauraitė, D., Dabužinskaitė, J., Ražanas, R., & Matulis, D. (2014). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 25(2), 121-127. [Link]

  • Goulet, M. T., & Boger, J. (2001). Gonadotropin-releasing hormone receptor antagonists and methods relating thereto.
  • Henderson, P. T., Jones, A. D., & Le, H. (2024). Investigating Protein-Nucleic Acid Binding Interactions with Diethylpyrocarbonate Covalent Labeling–Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Atkinson, M. R., & Shaw, G. (1955). The Synthesis of 5-Carbethoxyuracils. Journal of the American Chemical Society, 77(21), 5551–5554. [Link]

  • Waters Corporation. (n.d.). ACQUITY UPC2 Columns for Chiral and Achiral Separations. [Link]

  • ResearchGate. (2025, August 6). SolidPhase Synthesis of 4(1 H )-Quinolone and Pyrimidine Derivatives Based on a New ScaffoldPolymer-Bound Cyclic Malonic Acid Ester. [Link]

  • Waters Corporation. (2014, September 24). ACQUITY UPC2 Columns for Chiral and Achiral Separations. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Formal [3 + 2]-Cycloaddition-Based Approach Using Ethoxymethylene Malonate Derivatives: Novel and Expedient Access to Functionalized N-Acyliminium Precursors. [Link]

  • PubChem. (n.d.). Orotic Acid. National Center for Biotechnology Information. [Link]

  • Atkinson, M. R., & Shaw, G. (1955). The Synthesis of 5-Carbethoxyuracils. Journal of the American Chemical Society. [Link]

  • Wohlhueter, R. M., Marz, R., & Plagemann, P. G. (1979). Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells. Journal of Biological Chemistry, 254(18), 8941-8950. [Link]

  • YouTube. (2022, November 6). Reactions of Amines with Carboxylic Acids to Yield Amides. [Link]

  • Alt, R. L., & van Hest, J. C. M. (2023). Selective amide bond formation in redox-active coacervate protocells. Nature Communications, 14(1), 8431. [Link]

Sources

Application

The Versatile Role of 5-Carbethoxyuracil Hydrate in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Introduction: Unveiling the Synthetic Potential of 5-Carbethoxyuracil Hydrate 5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a highly functionalized pyrimidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 5-Carbethoxyuracil Hydrate

5-Carbethoxyuracil, also known as ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a highly functionalized pyrimidine derivative that serves as a pivotal building block in the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of a reactive ester group at the 5-position and the uracil backbone, makes it a valuable precursor for constructing bicyclic systems of significant interest in medicinal chemistry and drug development. This guide provides an in-depth exploration of the applications of 5-Carbethoxyuracil Hydrate in the synthesis of key heterocyclic scaffolds, namely pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

The "hydrate" designation indicates the presence of a water molecule within the crystal lattice of the compound. This water of hydration can play a subtle but important role in the solid-state reactivity and stability of the compound, potentially influencing reaction kinetics and outcomes.[1]

Core Applications in Heterocyclic Synthesis

The strategic placement of the carbethoxy group ortho to a nitrogen atom in the uracil ring provides a key site for cyclocondensation reactions with various binucleophiles. This reactivity is the cornerstone of its utility in constructing fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines: Building Bioactive Scaffolds

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are isomers of purines and have garnered significant attention due to their wide range of biological activities, including their use as anticancer and antiviral agents. The reaction of 5-carbethoxyuracil with hydrazine derivatives provides a direct and efficient route to this important scaffold.

The synthesis of the 4-hydroxypyrazolo[3,4-d]pyrimidine core from 5-carbethoxyuracil hydrate and hydrazine hydrate proceeds through a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the carbethoxy group. This is followed by an intramolecular cyclization involving the second nitrogen atom of the hydrazine and the C6 carbon of the uracil ring, leading to the formation of the fused pyrazole ring. The reaction culminates in the elimination of ethanol and a molecule of water.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 5-Carbethoxyuracil_Hydrate 5-Carbethoxyuracil Hydrate Hydrazide_Intermediate Hydrazide Intermediate 5-Carbethoxyuracil_Hydrate->Hydrazide_Intermediate Nucleophilic attack by Hydrazine Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazide_Intermediate Cyclized_Intermediate Cyclized Intermediate Hydrazide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyrimidine 4-Hydroxypyrazolo[3,4-d]pyrimidine Cyclized_Intermediate->Pyrazolo_Pyrimidine Dehydration & Tautomerization Byproducts Ethanol + Water Cyclized_Intermediate->Byproducts caption Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

This protocol details the synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidine from 5-carbethoxyuracil hydrate and hydrazine hydrate.[2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-Carbethoxyuracil Hydrate202.162.02 g0.01
Hydrazine Hydrate (80%)50.061.25 mL0.02
Ethanol (95%)-20 mL-
Acetic Acid (glacial)-2-3 drops-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-carbethoxyuracil hydrate (2.02 g, 0.01 mol) and ethanol (20 mL).

  • Stir the suspension and add hydrazine hydrate (1.25 mL, 0.02 mol) dropwise at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol (2 x 10 mL).

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to afford pure 4-hydroxypyrazolo[3,4-d]pyrimidine.

Expected Yield: 75-85%

Characterization Data: The synthesized compound can be characterized by its melting point, IR, ¹H NMR, and Mass spectrometry to confirm its structure.

Synthesis of Pyrimido[4,5-d]pyrimidines: Accessing Purine Analogs

Pyrimido[4,5-d]pyrimidines are another class of purine analogs with a wide spectrum of biological activities, including anticancer and antimicrobial properties. The reaction of 5-carbethoxyuracil with guanidine or other amidine derivatives provides a straightforward entry into this heterocyclic system.

The synthesis of the pyrimido[4,5-d]pyrimidine core involves the cyclocondensation of 5-carbethoxyuracil with a suitable amidine, such as guanidine. The reaction is typically carried out in the presence of a base. The amidine acts as a binucleophile, with one nitrogen atom attacking the ester carbonyl group of the 5-carbethoxyuracil. This is followed by an intramolecular cyclization where the second nitrogen atom of the amidine attacks the C4 carbonyl group of the uracil ring, leading to the formation of the second pyrimidine ring.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product 5-Carbethoxyuracil_Hydrate 5-Carbethoxyuracil Hydrate Amidine_Adduct Amidine Adduct 5-Carbethoxyuracil_Hydrate->Amidine_Adduct Nucleophilic attack by Guanidine Guanidine Guanidine Guanidine->Amidine_Adduct Cyclized_Intermediate Cyclized Intermediate Amidine_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimido_Pyrimidine 5-Aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Cyclized_Intermediate->Pyrimido_Pyrimidine Dehydration & Tautomerization caption Pathway to Pyrimido[4,5-d]pyrimidines

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Carbethoxyuracil Synthesis

Welcome to the technical support center for the synthesis of 5-Carbethoxyuracil. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Carbethoxyuracil. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic compound. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to overcome experimental hurdles, optimize your reaction yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Carbethoxyuracil?

The most prevalent and established method for synthesizing 5-Carbethoxyuracil is the condensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and urea. This reaction is typically carried out in the presence of a base catalyst, such as sodium ethoxide, in an alcoholic solvent.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes?

Low yields are a frequent issue and can stem from several factors. The most common culprits include:

  • Suboptimal Base Concentration: The concentration of the base catalyst, typically sodium ethoxide, is critical. An insufficient amount may lead to incomplete reaction, while an excess can promote side reactions and product degradation.

  • Incomplete Cyclization: The reaction proceeds through an intermediate that must cyclize to form the uracil ring. Inefficient cyclization can be a major contributor to low yields.

  • Side Reactions: Several side reactions can compete with the desired condensation and cyclization, leading to the formation of byproducts and consuming your starting materials.

  • Product Precipitation Issues: The sodium salt of 5-Carbethoxyuracil should precipitate from the reaction mixture. If it remains dissolved, it can be challenging to isolate, leading to apparent low yields.

  • Hydrolysis: The carbethoxy group is susceptible to hydrolysis, especially under harsh basic conditions, which can lead to the formation of uracil-5-carboxylic acid.

Q3: My final product is difficult to purify. What are the common impurities I should be aware of?

Purification of 5-Carbethoxyuracil can be challenging due to the presence of several potential impurities:

  • Unreacted Urea and Diethyl Ethoxymethylenemalonate: Incomplete reactions will leave you with starting materials in your crude product.

  • Open-Chain Intermediates: If cyclization is incomplete, you may have the acyclic condensation product of DEEMM and urea as an impurity.

  • Hydrolyzed Product: Uracil-5-carboxylic acid can be a significant impurity if hydrolysis of the ester group occurs.

  • N-Alkylated Byproducts: Although less common in this specific synthesis, there is a possibility of side reactions leading to alkylation on the N1 or N3 positions of the uracil ring.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Problem 1: Low to No Product Formation

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting materials (DEEMM and urea).

  • Little to no precipitate of the sodium salt of 5-Carbethoxyuracil is observed.

Potential Causes & Solutions:

  • Cause A: Inactive or Insufficient Base Catalyst

    • Scientific Rationale: The reaction requires a strong base, like sodium ethoxide, to deprotonate urea, making it a more potent nucleophile to attack the electrophilic carbon of DEEMM. If the base is old, has been exposed to moisture, or is used in insufficient quantities, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Use Freshly Prepared or High-Quality Sodium Ethoxide: Sodium ethoxide is hygroscopic and can degrade over time. It is best to use a freshly opened bottle or prepare it fresh by reacting sodium metal with absolute ethanol.

      • Ensure Anhydrous Conditions: Moisture will consume the sodium ethoxide. Use oven-dried glassware and anhydrous ethanol as the solvent.

      • Optimize Stoichiometry: A common starting point is to use a slight excess of sodium ethoxide relative to urea.

  • Cause B: Low Reaction Temperature

    • Scientific Rationale: Like most chemical reactions, the condensation of DEEMM and urea requires a certain activation energy. Insufficient temperature will result in a very slow reaction rate.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: The reaction is typically run at reflux in ethanol. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

Problem 2: Moderate Yields with Significant Byproduct Formation

Symptoms:

  • A moderate amount of product is obtained, but TLC and/or NMR of the crude product shows multiple spots/peaks.

Potential Causes & Solutions:

  • Cause A: Incorrect Base Concentration Leading to Side Reactions

    • Scientific Rationale: The concentration of sodium ethoxide can significantly influence the reaction pathway. An excess of base can lead to the formation of alternative cyclized products or promote the degradation of the desired product.[1]

    • Troubleshooting Steps:

      • Titrate Your Base: If possible, determine the exact concentration of your sodium ethoxide solution.

      • Perform a Stoichiometry Screen: Systematically vary the molar equivalents of sodium ethoxide to find the optimal concentration for your specific reaction scale and conditions.

  • Cause B: Hydrolysis of the Carbethoxy Group

    • Scientific Rationale: The ester functional group of 5-Carbethoxyuracil can be hydrolyzed to a carboxylic acid under the basic reaction conditions, especially with prolonged reaction times or excessive heating.[2]

    • Troubleshooting Steps:

      • Minimize Reaction Time: Monitor the reaction progress by TLC. Once the starting materials are consumed, proceed with the workup promptly.

      • Moderate Reaction Temperature: While reflux is necessary, avoid excessive or prolonged heating.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The isolated crude product is an intractable mixture that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

  • Cause A: Presence of Unreacted Urea

    • Scientific Rationale: Urea has some solubility in the alcoholic reaction solvent and can be carried through the initial workup, co-precipitating with the product.

    • Troubleshooting Steps:

      • Aqueous Wash: After neutralizing the reaction mixture, a thorough wash with water can help remove a significant portion of the unreacted urea.

      • Recrystallization: 5-Carbethoxyuracil can be recrystallized from water or ethanol-water mixtures. This is often effective in removing urea.

  • Cause B: Co-precipitation of Byproducts

    • Scientific Rationale: Side products with similar polarity and solubility to 5-Carbethoxyuracil can be challenging to separate.

    • Troubleshooting Steps:

      • Column Chromatography: For stubborn impurities, column chromatography using a silica gel stationary phase and a solvent system such as chloroform/methanol or ethyl acetate/hexanes may be necessary.[3] A gradient elution may be required for optimal separation.

Experimental Protocols

Optimized Synthesis of 5-Carbethoxyuracil

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Urea (dried)

  • Hydrochloric Acid (concentrated)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add dried urea (1.0 equivalent) and stir until dissolved.

  • Addition of DEEMM: Add diethyl ethoxymethylenemalonate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add water to dissolve the precipitated sodium salt of 5-Carbethoxyuracil.

    • Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize from a minimal amount of hot water or an ethanol/water mixture.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Urea:DEEMM Ratio 1:1 to 1.1:1A slight excess of urea can help drive the reaction to completion.
Sodium Ethoxide (eq.) 1.1 - 1.5Ensures complete deprotonation of urea without promoting excessive side reactions.
Reaction Temperature Reflux (Ethanol)Provides sufficient energy for the condensation and cyclization to occur at a reasonable rate.
Reaction Time 2 - 6 hoursMonitor by TLC to avoid prolonged heating which can lead to byproduct formation.

Visualizing the Reaction and Potential Pitfalls

Reaction Pathway and Side Reactions

G DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Acyclic Intermediate DEEMM->Intermediate + Urea, Base Urea Urea Urea->Intermediate Base Sodium Ethoxide (Base) Base->Urea Product_Salt Sodium Salt of 5-Carbethoxyuracil (Precipitate) Intermediate->Product_Salt Cyclization Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Product 5-Carbethoxyuracil (Final Product) Product_Salt->Product Acidification Hydrolysis Hydrolysis Product_Salt->Hydrolysis Uracil_Acid Uracil-5-carboxylic acid (Byproduct) Hydrolysis->Uracil_Acid Open_Chain Stable Acyclic Adduct (Byproduct) Incomplete_Cyclization->Open_Chain

Caption: Main reaction pathway and potential side reactions in 5-Carbethoxyuracil synthesis.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Base Verify Base Quality and Concentration Start->Check_Base Check_Conditions Review Reaction Temperature and Time Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Optimize_Base Optimize Base Stoichiometry Check_Base->Optimize_Base Optimize_Time_Temp Adjust Reaction Time and/or Temperature Check_Conditions->Optimize_Time_Temp Unreacted_SM Unreacted Starting Materials Present? Analyze_Crude->Unreacted_SM Byproducts Significant Byproducts Present? Unreacted_SM->Byproducts No Unreacted_SM->Optimize_Base Yes Unreacted_SM->Optimize_Time_Temp Yes Purification_Strategy Develop Purification Strategy Byproducts->Purification_Strategy Yes Success Improved Yield and Purity Byproducts->Success No Optimize_Base->Success Optimize_Time_Temp->Success Recrystallization Recrystallization Purification_Strategy->Recrystallization Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Recrystallization->Success Column_Chromatography->Success

Caption: A decision-making workflow for troubleshooting 5-Carbethoxyuracil synthesis.

References

  • Danagulyan, G. G., & Boyakhchyan, A. P. (2005). Effect of the Amount of Sodium Ethoxide on the Direction of Cyclization in Reactions of Amidines with Ethoxymethylene Acetoacetate. Chemistry of Heterocyclic Compounds, 41(2), 262-263.
  • Tumkevičius, S., et al. (2014). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 25(2), 86-93.
  • Li, J., et al. (2018). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 6(4), 10-15.
  • Influence of Catalyst on the Yield and Quality of Bio-Oil for the Catalytic Pyrolysis of Biomass: A Comprehensive Review. (2022). Molecules, 27(19), 6543.
  • Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 204-213.

Sources

Optimization

stability of 5-Carbethoxyuracil Hydrate under acidic conditions

Welcome to the technical support center for 5-Carbethoxyuracil Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Carbethoxyuracil Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

5-Carbethoxyuracil Hydrate is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile, particularly in acidic environments, is critical for ensuring the integrity of experimental results, optimizing reaction conditions, and developing robust analytical methods. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Carbethoxyuracil Hydrate under acidic conditions?

A1: Under acidic conditions, 5-Carbethoxyuracil Hydrate is susceptible to a two-step degradation pathway. The primary and most anticipated degradation is the acid-catalyzed hydrolysis of the ethyl ester group at the 5-position of the uracil ring.[1][2] This reaction yields uracil-5-carboxylic acid and ethanol. Subsequently, uracil-5-carboxylic acid can undergo decarboxylation, particularly at elevated temperatures, to form uracil.

Q2: How does pH affect the stability of 5-Carbethoxyuracil Hydrate?

A2: The rate of hydrolysis of the carbethoxy group is dependent on the concentration of protons (H+); therefore, the stability of the compound decreases as the pH decreases.[1] The hydration state of the molecule may also be influenced by pH, which can further impact its overall stability.[3][4] It is crucial to carefully control the pH of your experimental solutions to ensure reproducible results.

Q3: I am observing an unexpected peak in my HPLC analysis after treating 5-Carbethoxyuracil Hydrate with acid. What could it be?

A3: The most likely unexpected peak is one of the degradation products: uracil-5-carboxylic acid or uracil. To confirm the identity of these peaks, you can run commercially available standards of these compounds if available, or perform co-injection experiments. Alternatively, LC-MS analysis can be used to identify the mass of the unknown peak and compare it to the expected degradation products.

Q4: What are the recommended storage conditions for 5-Carbethoxyuracil Hydrate to ensure its long-term stability?

A4: To minimize degradation, 5-Carbethoxyuracil Hydrate should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use buffered systems at a neutral or slightly acidic pH (around pH 5-7) if the experimental conditions allow, and to prepare fresh solutions for each experiment. Long-term storage of solutions, especially at low pH, is not recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent assay results for 5-Carbethoxyuracil Hydrate in acidic media. Degradation of the compound during sample preparation or analysis.1. Minimize exposure to strong acids and high temperatures: Prepare samples in weaker acids or at lower temperatures if the protocol allows. Analyze samples immediately after preparation. 2. Use a stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from its potential degradation products (uracil-5-carboxylic acid and uracil).[5][6][7][8] 3. Check the pH of your mobile phase: A highly acidic mobile phase can cause on-column degradation. If possible, adjust the mobile phase pH to be closer to neutral.
Appearance of multiple unknown peaks in the chromatogram after forced degradation studies. Complex degradation pathways or interactions with excipients.1. Characterize the degradation products: Use LC-MS/MS to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures.[9] 2. Perform forced degradation on individual components: If working with a formulation, perform stress testing on the excipients alone to identify any excipient-related degradation products. 3. Simplify the stress conditions: Use milder stress conditions (e.g., lower acid concentration, lower temperature) to favor the formation of primary degradation products, making the chromatogram easier to interpret.
Poor peak shape or shifting retention times for 5-Carbethoxyuracil Hydrate. Interaction with the stationary phase or issues with the mobile phase.1. Select an appropriate column: A C18 column is generally a good starting point for the analysis of uracil derivatives.[5][6] 2. Optimize the mobile phase: Adjust the organic modifier concentration and the pH of the aqueous component to achieve optimal peak shape and retention. A buffer is recommended to maintain a consistent pH. 3. Ensure proper sample dissolution: Incomplete dissolution can lead to peak tailing. Ensure the sample is fully dissolved in the diluent before injection.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed degradation pathway of 5-Carbethoxyuracil Hydrate under acidic conditions.

DegradationPathway A 5-Carbethoxyuracil Hydrate B Uracil-5-carboxylic acid A->B + H₂O (Acid-catalyzed hydrolysis) C Uracil B->C - CO₂ (Decarboxylation)

Caption: Proposed degradation of 5-Carbethoxyuracil Hydrate.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Carbethoxyuracil Hydrate

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Carbethoxyuracil Hydrate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Heat the solution at 60°C for 2, 4, 8, and 24 hours.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis (for comparison):

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature and take samples at 30 minutes, 1, 2, and 4 hours.

  • Neutralize and dilute as described for acid hydrolysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the solid compound in a hot air oven at 80°C for 48 hours.

  • Also, prepare a solution of the compound in water and heat it at 80°C for 24 hours.

  • Prepare samples for analysis by dissolving the solid or diluting the solution.

6. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a period of 7 days.

  • Prepare samples for analysis.

7. HPLC Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method. A good starting point would be:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 20 µL

Protocol 2: Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol allows for the determination of the rate of hydrolysis of 5-Carbethoxyuracil Hydrate at a specific acid concentration and temperature.

1. Reaction Setup:

  • Prepare a solution of 5-Carbethoxyuracil Hydrate in a known concentration of acid (e.g., 0.1 N HCl) in a thermostated water bath at a constant temperature (e.g., 50°C).

2. Sampling:

  • At regular time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw a small aliquot of the reaction mixture.

3. Quenching the Reaction:

  • Immediately quench the reaction by diluting the aliquot in a cold mobile phase and neutralizing it with a suitable base to stop the hydrolysis.

4. HPLC Analysis:

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining 5-Carbethoxyuracil Hydrate and the formation of uracil-5-carboxylic acid.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of 5-Carbethoxyuracil Hydrate versus time. If the reaction follows first-order kinetics, the plot should be linear. The negative of the slope of this line will be the rate constant (k) for the hydrolysis reaction under the specified conditions.

Data Presentation

The results of the forced degradation study can be summarized in the following table:

Stress ConditionDuration% Degradation of 5-Carbethoxyuracil HydratePeak Area of Uracil-5-carboxylic acidPeak Area of Uracil
0.1 N HCl, 60°C2 hours
4 hours
8 hours
24 hours
0.1 N NaOH, RT30 min
1 hour
2 hours
4 hours
3% H₂O₂, RT24 hours
Solid, 80°C48 hours
Solution, 80°C24 hours
UV/Vis Light7 days

Conclusion

The stability of 5-Carbethoxyuracil Hydrate is a critical parameter in its handling and use. Under acidic conditions, the primary degradation pathway involves hydrolysis of the ester linkage followed by potential decarboxylation. By understanding these degradation pathways and employing robust analytical methods, researchers can ensure the quality and reliability of their experimental data. This guide provides a framework for troubleshooting common issues and for designing and executing appropriate stability studies.

References

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University. Retrieved January 27, 2026, from [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 27, 2026, from [Link]

  • Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 27, 2026, from [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. Retrieved January 27, 2026, from [Link]

  • The influence of pH buffers on hydration of hydraulic phases in system CaO–Al2O3. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 27, 2026, from [Link]

  • Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Kinetic Analysis of the acid-catalyzed 5-hydroxymenthylfurfual formation from sugar. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 27, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). Journal of Applied Pharmaceutical Science. Retrieved January 27, 2026, from [Link]

  • Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). SunwayPharm. Retrieved January 27, 2026, from [Link]

  • Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate. (2017). IOSR Journal of Pharmacy. Retrieved January 27, 2026, from [Link]

  • Kinetics of acid catalysed hydrolysis of ethylacetate ester| Lab activity. (2021). YouTube. Retrieved January 27, 2026, from [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Kinetic studies on acid catalysed hydrolysis of starch. (n.d.). Indian Journal of Chemical Technology. Retrieved January 27, 2026, from [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Influence of pH on the Thermal Stability of 5-O-Caffeoylquinic Acids in Aqueous Solutions. (n.d.). Amanote Research. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar 5-Carbethoxyuracil Derivatives

Welcome to the technical support center for the purification of polar 5-carbethoxyuracil derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 5-carbethoxyuracil derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. The inherent polarity of the uracil scaffold, combined with the reactivity of the 5-carbethoxy group, presents unique challenges that require a nuanced and informed approach. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.

I. Understanding the Core Challenges

The purification of 5-carbethoxyuracil derivatives is often complicated by a combination of factors stemming from their molecular structure. A fundamental understanding of these challenges is the first step toward developing a successful purification strategy.

  • High Polarity: The uracil ring system, with its multiple nitrogen and oxygen atoms, is inherently polar. This often leads to poor solubility in common non-polar organic solvents used in traditional normal-phase chromatography and can cause strong interactions with silica gel, leading to peak tailing and poor separation.

  • Reactivity of the 5-Carbethoxy Group: The ester functional group at the 5-position is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the formation of the corresponding carboxylic acid as a significant impurity, or even downstream reactions.

  • Potential for Rearrangement: Under certain conditions, particularly with alkaline hydrolysis, esters of pyrimidine-5-carboxylic acids can undergo rearrangement to form acetylpyrimidines. This represents a critical degradation pathway that can significantly impact yield and purity.

  • Co-eluting Impurities: The synthesis of 5-carbethoxyuracil derivatives can result in byproducts with similar polarities to the target compound, such as unreacted starting materials or side-products from incomplete reactions. Separating these structurally related impurities can be challenging.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide direct answers to specific issues you may encounter during the purification process.

A. Chromatographic Purification Issues

Problem 1: My compound is streaking or tailing on the silica gel column.

  • Probable Cause: Strong interaction between the polar uracil ring and the acidic silanol groups on the silica surface.

  • Solutions:

    • Mobile Phase Modification:

      • Add a polar modifier: Incorporate a small amount of a polar solvent like methanol or ethanol into your mobile phase (e.g., dichloromethane/methanol or chloroform/methanol). A common starting point for these derivatives is a gradient of chloroform to 10% methanol in chloroform.

      • Introduce an acid or base modifier (with caution): Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the uracil derivative, reducing its interaction with the silica. Conversely, a small amount of a volatile base like triethylamine can be used to de-activate the silica, but be mindful of the potential for ester hydrolysis.

    • Alternative Stationary Phases:

      • Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

      • Alumina (basic or neutral): For compounds that are sensitive to acidic conditions, alumina can be a good alternative to silica gel.

      • Reversed-Phase Chromatography (C18): If your compound has sufficient solubility in aqueous/organic mixtures, reversed-phase chromatography can be an excellent option. A typical mobile phase would be a gradient of water (often with a formic acid or ammonium formate modifier) and acetonitrile or methanol.[1][2]

Problem 2: I am observing a new, more polar spot on my TLC plate after running a column, and my yield is low.

  • Probable Cause: Hydrolysis of the 5-carbethoxy group to the corresponding carboxylic acid on the silica gel. Silica gel is inherently acidic and can catalyze this reaction, especially in the presence of protic solvents.

  • Solutions:

    • Minimize Contact Time with Silica: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography.

    • Use a Deactivated Stationary Phase: As mentioned above, end-capped silica or neutral alumina can mitigate this issue.

    • pH Control: If using reversed-phase chromatography, maintaining a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of the carboxylic acid impurity and improve its separation from the ester.

    • Avoid Basic Conditions: Be cautious when using basic modifiers like triethylamine in the mobile phase, as this can accelerate ester hydrolysis.

Problem 3: My compound is co-eluting with an impurity.

  • Probable Cause: The impurity has a very similar polarity to your target compound. This is common with unreacted starting materials or isomers.

  • Solutions:

    • Optimize the Mobile Phase:

      • Shallow Gradient: Employ a very slow, shallow gradient to improve the resolution between closely eluting compounds.

      • Change Solvent Selectivity: Switch one of the solvents in your mobile phase to another with different properties. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.

    • Consider an Alternative Chromatographic Mode:

      • Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol).

B. Recrystallization Issues

Problem 1: My compound will not dissolve in any common recrystallization solvent.

  • Probable Cause: The high polarity of the uracil ring makes it poorly soluble in many common non-polar and moderately polar organic solvents.

  • Solutions:

    • Try Highly Polar Solvents:

      • Ethanol or Methanol: These are often good starting points for polar compounds.[3]

      • Water: For very polar derivatives, water can be an effective recrystallization solvent.

      • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are powerful polar aprotic solvents that can dissolve many intractable compounds. However, their high boiling points can make them difficult to remove completely.

    • Use a Solvent Mixture:

      • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.[4][5]

      • Dichloromethane/Hexane or Ethyl Acetate/Hexane: Dissolve the compound in the more polar solvent and add the less polar solvent as an anti-solvent.

Problem 2: My compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is supersaturated, or the compound is melting in the hot solvent. The presence of impurities can also inhibit crystal formation.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

    • Use a More Dilute Solution: Add more of the solvent to the hot solution before allowing it to cool.

Problem 3: The purity of my compound does not improve after recrystallization.

  • Probable Cause: The impurity has very similar solubility properties to your target compound and is co-crystallizing.

  • Solutions:

    • Try a Different Solvent System: The solubility of your compound and the impurity may differ significantly in a different solvent or solvent mixture.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

    • Pre-Purification: Use a different purification technique, such as column chromatography, to remove the majority of the impurity before recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-carbethoxyuracil derivatives?

While the exact impurity profile depends on the synthetic route, common impurities include:

  • Unreacted Starting Materials: For example, in a condensation reaction, you may have residual uracil or the reagent used to introduce the carbethoxy group.

  • Hydrolysis Product: 5-Carboxyuracil, resulting from the hydrolysis of the ester group.

  • Side-Reaction Products: Depending on the reagents and conditions used, other functional groups on the uracil ring or its substituents may react.

Q2: How can I monitor the stability of my 5-carbethoxyuracil derivative during purification?

  • Thin-Layer Chromatography (TLC): Regularly spot your fractions and the starting material on a TLC plate. The appearance of a new, more polar spot is often indicative of hydrolysis to the carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the formation of impurities. The mass of the potential hydrolysis product (loss of an ethyl group and addition of a hydrogen) can be specifically monitored.

Q3: Are there any general tips for handling and storing these compounds?

  • Storage: Store pure 5-carbethoxyuracil derivatives in a cool, dry, and dark place to minimize degradation.

  • Handling Solutions: When working with solutions of these compounds, it is best to use them fresh. If storage is necessary, store them at low temperatures and protect them from light. Avoid prolonged storage in protic solvents or under basic conditions.

IV. Experimental Protocols & Data

A. General Protocol for Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude 5-carbethoxyuracil derivative in a minimal amount of the mobile phase or a slightly more polar solvent system. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using the desired mobile phase (e.g., 2% methanol in chloroform).

  • Loading: Carefully add the dried slurry of your compound onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Mobile Phase System Typical Application
Chloroform/Methanol (98:2 to 90:10)Good starting point for many 5-carbethoxyuracil derivatives.
Dichloromethane/Ethyl Acetate (gradient)Useful for less polar derivatives.
Acetonitrile/Water with 0.1% Formic Acid (gradient)For reversed-phase (C18) purification.
B. General Protocol for Recrystallization from an Ethanol/Water Mixture
  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 5-Carbethoxyuracil Derivative Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Chromatography Column Chromatography Initial_Analysis->Chromatography Impurities Present Recrystallization Recrystallization Initial_Analysis->Recrystallization High Initial Purity Purity_Check_1 Purity Check Chromatography->Purity_Check_1 Purity_Check_2 Purity Check Recrystallization->Purity_Check_2 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Troubleshoot_Chroma Troubleshoot Chromatography Purity_Check_1->Troubleshoot_Chroma Purity Not OK Purity_Check_2->Pure_Product Purity OK Troubleshoot_Recryst Troubleshoot Recrystallization Purity_Check_2->Troubleshoot_Recryst Purity Not OK Troubleshoot_Chroma->Chromatography Re-run with modified method Troubleshoot_Recryst->Recrystallization Re-crystallize with new solvent

Sources

Optimization

Technical Support Center: Optimizing 5-Carbethoxyuracil Condensation Reactions

Welcome to the technical support center for the synthesis of 5-Carbethoxyuracil and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Carbethoxyuracil and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the efficiency and reaction time of their condensation experiments. We will delve into the core principles of the reaction, troubleshoot common issues, and provide optimized protocols based on established literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary condensation reaction used to synthesize 5-Carbethoxyuracil derivatives, and why is it often slow?

The synthesis of the 5-carbethoxy-substituted uracil or dihydropyrimidinone core is most commonly achieved through a multicomponent reaction known as the Biginelli reaction .[1] This one-pot synthesis involves the acid-catalyzed condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and urea (for uracils) or thiourea (for thiouracils).[1][2]

The reaction proceeds through several equilibrium steps, including the formation of an acylimine intermediate from the aldehyde and urea. The subsequent reaction of this intermediate with the β-ketoester, followed by cyclization and dehydration, leads to the final product.[3] The overall reaction rate is often limited by the rate-determining step, which can be the initial condensation to form the carbenium ion or the subsequent nucleophilic attack.[1][4] Factors such as catalyst inefficiency, poor solubility of reactants, and suboptimal temperature can lead to long reaction times, sometimes extending to 18-24 hours under classical conditions.[5]

cluster_0 Biginelli Reaction Overview Aldehyde Aldehyde Acylimine Acylimine Aldehyde->Acylimine + Urea - H2O Urea Urea Urea->Acylimine Intermediate Open-chain Intermediate Acylimine->Intermediate + β-Ketoester Ketoester β-Ketoester Ketoester->Intermediate Product Dihydropyrimidinone (5-Carbethoxyuracil derivative) Intermediate->Product Cyclization & Dehydration

Caption: Simplified workflow of the Biginelli reaction.

Q2: My reaction is very slow. What are the primary factors I should investigate to improve the reaction time?

If your reaction is proceeding slower than desired, you should systematically evaluate four key parameters: Catalyst , Solvent , Temperature , and Reactant Purity/Stoichiometry . These factors are interdependent, and optimizing one may require adjusting another.

  • Catalyst Choice & Activity: The catalyst is the most critical factor. The reaction requires an acid catalyst, but the type and concentration can dramatically alter the reaction rate. Ensure your catalyst is active and suitable for your specific substrates.[6]

  • Solvent System: The solvent affects reactant solubility and can stabilize transition states. Switching from traditional alcohols to higher-boiling polar solvents or even solvent-free conditions can lead to significant rate enhancements.[4][7]

  • Reaction Temperature: Temperature directly influences reaction kinetics. Insufficient heat can lead to sluggish reactions, while excessive heat can promote side-product formation. An optimal temperature must be found that balances reaction speed with product purity.[8]

  • Reactant Quality: Impurities in your starting materials (aldehyde, β-ketoester, or urea) can inhibit the catalyst or participate in side reactions, slowing the formation of the desired product. Always use high-purity reagents.[6]

Q3: Which catalysts are most effective for accelerating the Biginelli condensation?

A wide range of catalysts has been developed to improve upon the classical use of strong mineral acids like HCl. The choice of catalyst can reduce reaction times from many hours to under an hour.

  • Brønsted Acids: Traditional catalysts like HCl and H₂SO₄ are effective but can require harsh conditions.

  • Lewis Acids: Lewis acids such as bismuth nitrate (Bi(NO₃)₃), copper(II) trifluoroacetate, and boron trifluoride can be highly effective and may offer milder reaction conditions.[1][3]

  • Heterogeneous Catalysts: Solid-supported catalysts offer the significant advantage of easy removal from the reaction mixture, simplifying purification. Examples include clay-supported heteropolyacids (HPA-Clay) and Montmorillonite-KSF, which have shown excellent yields in shorter timeframes.[5][9]

  • Green & Novel Catalysts: Recent research has focused on environmentally benign catalysts. Caffeine has been surprisingly effective, promoting the reaction under solvent-free conditions.[10][11] Task-specific ionic liquids have also been used as both the solvent and catalyst.[12]

Catalyst TypeExampleTypical SolventTypical TimeAdvantageReference
Brønsted Acid HClEthanol18-24 hInexpensive, traditional method[1]
Lewis Acid Bismuth NitrateAcetonitrile2.5 hMilder conditions, good yields[3][13]
Heterogeneous HPA-ClaySolvent-free1 hReusable, easy work-up, green[5]
"Green" Catalyst CaffeineSolvent-free1.5-2 hBiodegradable, inexpensive[10][11]
Mechanochemical None (Ball Milling)Solvent-free1-2 hHighly efficient, eco-friendly[7]
Q4: How does my choice of solvent affect the reaction speed and yield?

The solvent plays a crucial role in the Biginelli reaction. While ethanol is the classic choice, it is often not the most efficient.

  • Polar Protic vs. Aprotic Solvents: Polar protic solvents like ethanol can participate in hydrogen bonding, which can stabilize intermediates.[14] However, polar aprotic solvents with high dielectric constants, such as acetonitrile, have been shown to produce higher yields in some systems.[13]

  • Solvent-Free Conditions: One of the most effective strategies for reducing reaction times is to eliminate the solvent entirely.[7][15] Heating a neat mixture of the reactants with a suitable catalyst often dramatically accelerates the reaction. This approach is also environmentally friendly as it reduces solvent waste.

  • Mechanochemistry (Ball Milling): An advanced solvent-free technique involves using a ball mill. The mechanical energy provides activation, leading to high yields in a short amount of time without the need for bulk heating or solvents.[7]

Q5: What should I do if my reaction is slow or appears to have stalled?

If you are facing a slow or incomplete reaction, a systematic troubleshooting approach is necessary. Use the following workflow to diagnose the issue.

start Reaction is Slow or Stalled check_purity Are reactants high purity? start->check_purity check_catalyst Is the catalyst active and appropriate? check_purity->check_catalyst Yes purify Purify starting materials. Use fresh reagents. check_purity->purify No check_temp Is the temperature optimal? check_catalyst->check_temp Yes new_catalyst Try a more active catalyst (e.g., Lewis Acid, Heterogeneous). Check catalyst loading. check_catalyst->new_catalyst No check_solvent Is the solvent system optimized? check_temp->check_solvent Yes optimize_temp Increase temperature moderately. Monitor by TLC for side products. check_temp->optimize_temp No change_solvent Switch to a higher boiling polar solvent (e.g., Acetonitrile) or try solvent-free conditions. check_solvent->change_solvent No success Reaction Time Improved check_solvent->success Yes purify->check_catalyst new_catalyst->check_temp optimize_temp->check_solvent change_solvent->success

Caption: Troubleshooting workflow for slow condensation reactions.

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis (Extended Reaction Time)

This protocol is based on the original method and serves as a baseline for comparison.

  • Reactant Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol, 1.5 eq).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid (HCl).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 18-24 hours for completion.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid product, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Optimized Solvent-Free Synthesis (Rapid Reaction Time)

This modern protocol utilizes a heterogeneous catalyst under solvent-free conditions to dramatically reduce reaction time.[5]

  • Reactant Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol, 1.2 eq).

  • Catalyst Addition: Add the HPA-Clay catalyst (2 mol%).

  • Reaction: Heat the solvent-free mixture to 80-90°C with vigorous stirring. The mixture may become a thick paste.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1 hour.[5]

  • Work-up: After completion, cool the mixture to room temperature. Add hot ethanol to dissolve the product and separate it from the solid catalyst by filtration.

  • Purification: Remove the ethanol under reduced pressure. The resulting solid can be washed with a cold non-polar solvent (like hexane) to remove any unreacted starting material and then dried.

By carefully selecting the catalyst, solvent, and temperature, the reaction time for the synthesis of 5-Carbethoxyuracil derivatives can be significantly improved, leading to more efficient and environmentally friendly laboratory workflows.

References

  • This entry is intentionally left blank.
  • Aziz, S., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]

  • Cid, J. M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Available at: [Link]

  • This entry is intentionally left blank.
  • Dar, B. A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. Available at: [Link]

  • This entry is intentionally left blank.
  • Aziz, S., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine... ResearchGate. Available at: [Link]

  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • Boumoud, T., et al. (2018). Influence of the solvent on Biginelli reaction. ResearchGate. Available at: [Link]

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological... Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. Available at: [Link]

  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • Kumar, A., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]

  • This entry is intentionally left blank.
  • HPA-Clay Catalyzed Biginelli Reaction. (2024). Chemistry Journal of Moldova. Available at: [Link]

  • This entry is intentionally left blank.
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

  • This entry is intentionally left blank.
  • This entry is intentionally left blank.
  • Ayedi, W., et al. (2018). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. SCT. Available at: [Link]

  • Synthetic design of novel uracil and thiouracil derivatives. (2018). International Journal of Chemical Studies. Available at: [Link]

  • This entry is intentionally left blank.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. (2022). PubMed Central. Available at: [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2021). MDPI. Available at: [Link]

  • This entry is intentionally left blank.
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR. Available at: [Link]

Sources

Troubleshooting

effect of moisture on 5-Carbethoxyuracil Hydrate reactivity

Welcome to the comprehensive technical support guide for 5-Carbethoxyuracil Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Carbethoxyuracil Hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and reactivity of your 5-Carbethoxyuracil Hydrate in your experiments.

Introduction: The Critical Role of Hydration State

5-Carbethoxyuracil is a key building block in the synthesis of various pharmaceutical compounds. It is often supplied and handled as a hydrate, meaning water molecules are incorporated into its crystal structure. The presence and quantity of this water of hydration, as well as ambient moisture, can significantly impact the material's stability, solubility, and reactivity. Inconsistent hydration is a common source of experimental variability, leading to issues such as incomplete reactions, formation of byproducts, and poor reproducibility. This guide provides the expertise to control for the effects of moisture, ensuring the success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the use of 5-Carbethoxyuracil Hydrate, with a focus on issues related to moisture.

Problem 1: Inconsistent Reaction Yields or Incomplete Conversion

Symptoms:

  • You are performing a reaction, such as an N-alkylation or a coupling reaction, and observe lower than expected yields.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Reaction outcomes vary significantly between batches of 5-Carbethoxyuracil Hydrate or on different days.

Root Cause Analysis:

The most probable cause is an inaccurate determination of the molar quantity of 5-Carbethoxyuracil due to a variable water content. If the material has absorbed excess atmospheric moisture or if the degree of hydration is not accounted for, the actual mass of the active reagent is lower than the weighed mass. This leads to an incorrect stoichiometry in your reaction setup.

Solutions:

  • Quantify the Water Content: Before each use, or for each new batch, determine the precise water content. The gold-standard method is Karl Fischer titration.[1][2]

  • Adjust Reagent Stoichiometry: Based on the determined water content, adjust the mass of the 5-Carbethoxyuracil Hydrate used in the reaction to ensure the correct molar equivalents are present.

  • Controlled Dehydration: For reactions sensitive to water, consider a controlled dehydration of the material prior to use. (See Protocol 1).

Problem 2: Formation of an Acidic Side Product

Symptoms:

  • During your reaction work-up or upon analysis of the crude product, you detect the presence of 5-carboxyuracil.

  • The pH of your reaction mixture becomes unexpectedly acidic over time.

Root Cause Analysis:

This is indicative of the hydrolysis of the ethyl ester group of 5-Carbethoxyuracil. This reaction is catalyzed by the presence of water, especially under basic or acidic conditions and at elevated temperatures. The water of hydration itself can participate in this process, and any additional moisture will accelerate it. The hydrolysis of a similar compound, 5-fluorouracil, has been shown to be pH-dependent.[3][4]

Solutions:

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Temperature Control: If the reaction conditions permit, run the experiment at a lower temperature to reduce the rate of hydrolysis.

  • pH Control: If applicable to your reaction, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

Problem 3: Poor Solubility or Clumping of the Reagent

Symptoms:

  • The 5-Carbethoxyuracil Hydrate does not dissolve as expected in the reaction solvent.

  • The solid material appears clumpy or sticky, making it difficult to weigh and handle accurately.

Root Cause Analysis:

Hygroscopic materials can absorb moisture from the atmosphere, leading to the formation of clumps and affecting solubility characteristics. The surface moisture can create a barrier, slowing down the solvation process.

Solutions:

  • Proper Storage: Store 5-Carbethoxyuracil Hydrate in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄).[4] Keep the container tightly sealed.

  • Handling in a Controlled Environment: If possible, weigh and handle the material in a glove box with a controlled, low-humidity atmosphere.

  • Pre-drying: If clumping is observed, consider pre-drying the material under vacuum at a mild temperature before use. (See Protocol 1).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical hydration state of 5-Carbethoxyuracil Hydrate?

The exact number of water molecules in the hydrate can vary between batches and depends on the crystallization and storage conditions. While a monohydrate is common for some uracil derivatives, it is crucial to determine the water content for your specific batch using analytical methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).

Q2: How can I determine the water content of my 5-Carbethoxyuracil Hydrate?

  • Karl Fischer Titration: This is the most accurate and specific method for water determination.[1][2][5] It involves the reaction of water with an iodine-based reagent.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A distinct mass loss step at a temperature corresponding to the loss of water can be used to quantify the water content. The dehydration of similar hydrates, like calcium silicate hydrate, shows distinct mass loss corresponding to water removal.[6]

  • Loss on Drying: This is a simpler but less specific method where the sample is heated in an oven and the mass loss is attributed to water. This method is only suitable if water is the only volatile component.

Q3: Can I use 5-Carbethoxyuracil Hydrate directly in my reaction, or should I always dehydrate it first?

This depends on the sensitivity of your reaction to water.

  • For robust reactions where a slight excess of water will not interfere, you can use the hydrate directly, provided you have accurately determined the water content and adjusted the mass accordingly.

  • For moisture-sensitive reactions (e.g., those using organometallics, strong bases, or acid chlorides), it is highly recommended to dehydrate the material immediately before use.

Q4: What are the recommended storage conditions for 5-Carbethoxyuracil Hydrate?

To maintain the integrity of the material, store it in a tightly sealed container inside a desiccator containing a suitable desiccant.[4] For long-term storage, a cool, dry place is recommended.

Q5: At what temperature does 5-Carbethoxyuracil Hydrate lose its water of hydration?

The exact dehydration temperature can be determined by TGA. For analogous compounds like 5-nitrouracil hydrate, dehydration occurs over a specific temperature range. A typical starting point for a controlled dehydration protocol would be to heat the material under vacuum at a temperature below its melting or decomposition point, for example, 40-60°C.

Part 3: Experimental Protocols & Data

Protocol 1: Controlled Dehydration of 5-Carbethoxyuracil Hydrate

This protocol describes a standard laboratory procedure for removing the water of hydration.

Materials:

  • 5-Carbethoxyuracil Hydrate

  • Schlenk flask or a round-bottom flask with a sidearm

  • Vacuum pump

  • Heating mantle or oil bath

  • Desiccator

Procedure:

  • Place the desired amount of 5-Carbethoxyuracil Hydrate into the Schlenk flask.

  • Connect the flask to a vacuum line.

  • Slowly and carefully apply a vacuum to the flask.

  • Once a stable vacuum is achieved, begin to gently heat the flask to 40-60°C. Caution: Do not heat too rapidly, as this can cause the solid to be drawn into the vacuum line.

  • Maintain these conditions for 2-4 hours. The exact time will depend on the amount of material and the initial water content.

  • Turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Once at room temperature, break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately transfer the anhydrous 5-Carbethoxyuracil to a desiccator for storage or use it directly in your reaction.

Table 1: Comparison of Analytical Methods for Water Content Determination
MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Titration with a reagent that reacts specifically with water.High accuracy and specificity for water.[1][2][5]Requires specialized equipment and reagents.
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature.Provides information on dehydration temperature and can quantify water content.Less specific than Karl Fischer if other volatile components are present. Requires specialized equipment.
Loss on Drying Measures mass loss after heating in an oven.Simple and requires basic laboratory equipment.Not specific for water; any volatile component will be measured as a loss.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Reactions

G start Inconsistent Yields or Incomplete Reaction check_moisture Did you account for the water content of the hydrate? start->check_moisture quantify_water Quantify water content (e.g., Karl Fischer Titration) check_moisture->quantify_water No check_hydrolysis Is there evidence of ester hydrolysis (acidic pH)? check_moisture->check_hydrolysis Yes adjust_mass Adjust mass of hydrate to ensure correct molar ratio quantify_water->adjust_mass dehydrate For sensitive reactions, dehydrate the material (See Protocol 1) adjust_mass->dehydrate dehydrate->check_hydrolysis use_anhydrous Use anhydrous solvents and an inert atmosphere check_hydrolysis->use_anhydrous Yes success Reaction outcome improved check_hydrolysis->success No control_temp Lower reaction temperature if possible use_anhydrous->control_temp control_temp->success G cluster_0 Moisture Sources cluster_1 5-Carbethoxyuracil cluster_2 Potential Side Reactions cluster_3 Experimental Issues Water of Hydration Water of Hydration Reactant 5-Carbethoxyuracil (Hydrated or Anhydrous) Water of Hydration->Reactant Atmospheric Moisture Atmospheric Moisture Atmospheric Moisture->Reactant Hydrolysis Ester Hydrolysis to 5-Carboxyuracil Reactant->Hydrolysis H₂O, H⁺/OH⁻ Stoichiometry Incorrect Molar Ratio Reactant->Stoichiometry Inaccurate Weighing Solubility Poor Solubility / Clumping Reactant->Solubility Hygroscopicity

Caption: The influence of water on reactivity and handling.

References

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available at: [Link]

  • Dehydration mechanism of a small molecular solid: 5-nitrouracil hydrate. RSC Publishing. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online. Available at: [Link]

  • Thermogravimetric analysis: cement paste samples hydrated at 1, 2, 3 &... ResearchGate. Available at: [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. Available at: [Link]

  • Evaluation of the Hydration of Portland Cement Containing Various Carbonates by Means of Thermal Analysis. Available at: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. NIH. Available at: [Link]

  • 5-Carbethoxyuracil | C7H8N2O4 | CID 101411 - PubChem. NIH. Available at: [Link]

  • Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. NIH. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Dehydration of a crystal hydrate at subglacial temperatures. PMC - NIH. Available at: [Link]

  • The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. MDPI. Available at: [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. Available at: [Link]

  • The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs#. UCL Discovery. Available at: [Link]

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Two New Structures of 5Nitrouracil - ResearchGate. Available at: [Link]

  • Eight new crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil: insights into the hydrogen-bonded networks and the predominant conformations of the C5-bound residues. PubMed. Available at: [Link]

  • Hydration and Fractal Analysis on Low-Heat Portland Cement Pastes Using Thermodynamics-Based Methods. ResearchGate. Available at: [Link]

  • Karl Fischer titration - Wikipedia. Available at: [Link]

  • #9 Calorimetry | Sample Preparation | Practical Note & Heat of Hydration | Part 1 - YouTube. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • The crystal structure of 5-carboxy-2-(hydroxymethyl)-1 H -imidazol-3-ium-4-carboxylate, C 6 H 8 N 2 O 6 - ResearchGate. Available at: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. | Semantic Scholar. Available at: [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioactivity of 5-Substituted Uracils: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The uracil scaffold, a fundamental component of RNA, has long been a cornerstone in the development of therapeutic agents. Chemical modification of this pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The uracil scaffold, a fundamental component of RNA, has long been a cornerstone in the development of therapeutic agents. Chemical modification of this pyrimidine ring, particularly at the 5-position, has yielded a rich and diverse library of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of 5-substituted uracil derivatives, offering insights into their antiviral, anticancer, and antibacterial potential. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for the evaluation of these remarkable molecules.

The Significance of the 5-Position: A Gateway to Biological Activity

The C5 position of the uracil ring is a prime target for chemical modification due to its accessibility and the profound impact that substitution at this site can have on biological activity. The introduction of various functional groups at this position can influence several key properties of the molecule, including its steric bulk, electronic distribution, and ability to interact with biological targets. This has led to the development of a wide array of 5-substituted uracil derivatives with tailored therapeutic properties. These derivatives are known to exert their effects through diverse mechanisms, often by mimicking natural nucleosides and thereby interfering with essential cellular processes.[1]

Antiviral Activity: A Battle Against Viral Replication

5-Substituted uracils have emerged as a powerful class of antiviral agents, particularly against DNA viruses such as those from the herpes family.[2][3][4] Their mechanism of action often involves the inhibition of viral DNA polymerases, crucial enzymes for viral replication.[5]

Comparative Antiviral Efficacy

The antiviral activity of 5-substituted uracil derivatives is typically quantified by their half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ value indicates greater potency. The following table provides a comparative overview of the antiviral activity of selected 5-substituted uracil derivatives against various viruses.

Compound/DerivativeVirusCell LineEC₅₀ (µM)Reference
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)Varicella-Zoster Virus (VZV)HEL0.001[3]
5-Iodo-2'-deoxyuridineHerpes Simplex Virus-1 (HSV-1)--[6]
5-Vinyl-2'-deoxyuridineHerpes Simplex Virus (HSV)--[6]
(±)-4e (a 5'-norcarbocyclic derivative)Varicella-Zoster Virus (TK-)HEL48.89[3]
(±)-4e (a 5'-norcarbocyclic derivative)Cytomegalovirus (AD169)HEL76.47[3]
(±)-4e (a 5'-norcarbocyclic derivative)Cytomegalovirus (Davis)HEL40.90[3]

Note: EC₅₀ values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Mechanism of Action: Targeting Viral DNA Polymerase

Many antiviral 5-substituted uracil nucleoside analogs act as prodrugs. Upon entering a virus-infected cell, they are selectively phosphorylated by viral thymidine kinase to their active triphosphate form. This activated form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase. Once incorporated, these analogs can act as chain terminators, halting viral DNA replication.[5]

Antiviral_Mechanism cluster_cell Infected Host Cell Uracil_Analog 5-Substituted Uracil Analog Viral_TK Viral Thymidine Kinase Uracil_Analog->Viral_TK Phosphorylation Uracil_TP Analog Triphosphate Viral_TK->Uracil_TP Viral_Polymerase Viral DNA Polymerase Uracil_TP->Viral_Polymerase Incorporation Inhibition Inhibition Uracil_TP->Inhibition Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Inhibition->Viral_Polymerase

Caption: Mechanism of antiviral 5-substituted uracils.

Anticancer Activity: Disrupting Uncontrolled Cell Growth

The success of 5-fluorouracil (5-FU) in cancer chemotherapy has spurred the development of a multitude of other 5-substituted uracil derivatives as potential anticancer agents.[2][6] These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Comparative Anticancer Efficacy

The anticancer activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of cancer cells by 50%. The following table compares the in vitro anticancer activity of several 5-substituted uracil derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-Fluorouracil (5-FU)Various solid tumorsVaries[2]
5-Chlorouracil--[2]
1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea--[7]
5m (a thiouracil derivative)HCT-116 (Colon)78[8]

Note: IC₅₀ values are highly dependent on the cancer cell line and the duration of drug exposure.

Mechanism of Action: Inhibition of Thymidylate Synthase and Induction of Apoptosis

5-Fluorouracil, upon intracellular conversion to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the activity of TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. The resulting depletion of dTMP leads to "thymineless death" of cancer cells. Other 5-substituted uracils can induce apoptosis through various signaling pathways, including the activation of caspases.[8]

Anticancer_Mechanism cluster_cancer_cell Cancer Cell FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibition dTMP dTMP TS->dTMP Apoptosis Apoptosis TS->Apoptosis dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Caspases Caspase Activation Caspases->Apoptosis Other_Uracils Other 5-Substituted Uracils Other_Uracils->Caspases

Caption: Anticancer mechanisms of 5-substituted uracils.

Antibacterial Activity: A Less Explored Frontier

While the antiviral and anticancer properties of 5-substituted uracils are well-established, their potential as antibacterial agents is a more recent and less explored area of research. Nevertheless, some derivatives have shown promising activity against various bacterial strains.

Comparative Antibacterial Efficacy

The antibacterial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione)Bacillus cereus32[7]
Gentamicin (Control)Bacillus cereus64[7]

Note: MIC values can vary depending on the bacterial strain and the specific testing methodology.

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the antiviral, anticancer, and antibacterial activity of 5-substituted uracil derivatives.

Antiviral Activity: Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero, HEL) in 6-well plates and grow to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 5-substituted uracil derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques (clear zones of dead or lysed cells).

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay Start Start Seed_Cells Seed Host Cells in 6-well Plates Start->Seed_Cells Infect_Cells Infect Cells with Standardized Virus Seed_Cells->Infect_Cells Add_Compound Add 5-Substituted Uracil Derivatives in Overlay Infect_Cells->Add_Compound Incubate Incubate for Plaque Formation Add_Compound->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Count_Plaques->Calculate_EC50

Caption: Workflow for the Plaque Reduction Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-substituted uracil derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

MTT_Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with 5-Substituted Uracil Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate for Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Assay.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the 5-substituted uracil derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Broth_Microdilution Start Start Prepare_Dilutions Prepare Serial Dilutions of Uracil Derivative Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Conclusion and Future Perspectives

The 5-substituted uracil scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of chemical modifications at the 5-position allows for the fine-tuning of biological activity, leading to the development of potent and selective antiviral, anticancer, and, to a growing extent, antibacterial agents. Future research in this field will likely focus on the synthesis of novel derivatives with improved pharmacokinetic properties and reduced toxicity. Furthermore, a deeper understanding of the specific molecular interactions between these compounds and their biological targets will pave the way for the rational design of next-generation 5-substituted uracil-based therapeutics. The exploration of combination therapies, where these agents are used in conjunction with other drugs, also holds significant promise for overcoming drug resistance and enhancing therapeutic outcomes.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Bardagí, A. V., & Rossi, R. A. (n.d.).
  • Chauhan, P., & Kumar, R. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Bioorganic & Medicinal Chemistry, 28(4), 115291. [Link]

  • Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

  • Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Center for Biotechnology Information. [Link]

  • Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PubMed. [Link]

  • Walker, R. T., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series, (9), 21–24.
  • El-Naggar, A. M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5363. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(8), 6649–6661. [Link]

  • Trost, C., et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. [Link]

  • Studzińska, M., & Głowacka, I. E. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 1371–1385. [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Carbethoxyuracil: A Cost-Benefit Analysis for Researchers

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 5-Carbethoxyuracil, a pivotal building block in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 5-Carbethoxyuracil, a pivotal building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an in-depth technical comparison of the most common synthetic routes to 5-Carbethoxyuracil, offering a comprehensive cost-benefit analysis to inform your experimental choices.

This document delves into three primary synthetic pathways, evaluating them based on factors such as yield, reaction complexity, reagent cost, and scalability. Detailed experimental protocols, comparative data tables, and process flow diagrams are provided to offer a practical and thorough understanding of each route.

At a Glance: Comparing the Synthetic Routes

Route Starting Materials Key Reactions Reported Yield Complexity Estimated Reagent Cost per Mole of Product *
Route 1 Diethyl Ethoxymethylenemalonate (DEEMM) & UreaCondensationGoodLow (One-pot)Moderate
Route 2 Barbituric AcidVilsmeier-Haack Formylation, Oxidation, EsterificationVariable (Multi-step)HighHigh
Route 3 UracilDirect Carboxylation, EsterificationPotentially Low/VariableModerate to HighLow (if successful)

*Estimated costs are based on currently available data and may vary depending on supplier and scale.

Route 1: The Classic Condensation of Diethyl Ethoxymethylenemalonate (DEEMM) and Urea

This is the most widely recognized and direct method for synthesizing 5-Carbethoxyuracil. The reaction involves the condensation of diethyl ethoxymethylenemalonate (DEEMM) with urea in the presence of a base catalyst, typically sodium ethoxide.

Causality Behind Experimental Choices

The choice of sodium ethoxide as a catalyst is crucial as it deprotonates urea, increasing its nucleophilicity and facilitating its attack on the electron-deficient double bond of DEEMM. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which serves as a suitable medium for the reactants and the catalyst. The reflux temperature of ethanol provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

  • Condensation: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid in water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 5-Carbethoxyuracil.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the pure product.

A similar condensation of diethyl malonate and urea using sodium ethoxide in ethanol, followed by reflux, has been reported to produce barbituric acid in good yields, highlighting the robustness of this type of cyclocondensation.[1][2][3][4][5]

Cost-Benefit Analysis:
  • Benefits: This route is a one-pot synthesis, making it procedurally straightforward. It generally provides good yields of the desired product. The starting materials, while not the cheapest, are readily available.

  • Drawbacks: The cost of DEEMM can be a significant factor, especially for large-scale synthesis. The use of sodium metal requires careful handling.

Figure 1: Workflow for the synthesis of 5-Carbethoxyuracil via the condensation of DEEMM and urea.

Route 2: A Multi-Step Approach from Barbituric Acid

This pathway involves the functionalization of the C-5 position of barbituric acid. A common strategy is the Vilsmeier-Haack formylation to introduce a formyl group, followed by oxidation to a carboxylic acid and subsequent esterification.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like barbituric acid.[6][7][8][9] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile that attacks the nucleophilic C-5 position of the barbituric acid ring.[7][8] Subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. The final esterification step is typically an acid-catalyzed reaction with ethanol, a classic Fischer esterification.[10][11][12][13][14][15][16]

Experimental Protocol (Conceptual Outline)

Step 1: Vilsmeier-Haack Formylation of Barbituric Acid

  • Generate the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide.

  • Add barbituric acid to the Vilsmeier reagent and heat the mixture.

  • After the reaction, quench the mixture with ice water and adjust the pH to precipitate 5-formylbarbituric acid.

  • Isolate and purify the product.

Step 2: Oxidation of 5-Formylbarbituric Acid

  • Dissolve 5-formylbarbituric acid in a suitable solvent.

  • Add an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).

  • Monitor the reaction until completion.

  • Work up the reaction to isolate 5-carboxybarbituric acid (orotic acid).

Step 3: Esterification of 5-Carboxybarbituric Acid

  • Dissolve 5-carboxybarbituric acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).[11]

  • Reflux the mixture to drive the esterification.[11]

  • Isolate and purify the final product, 5-Carbethoxyuracil.

Cost-Benefit Analysis:
  • Benefits: Barbituric acid is a relatively inexpensive starting material. This route offers a way to utilize a readily available precursor.

  • Drawbacks: This is a multi-step synthesis, which inherently leads to a lower overall yield and increased labor. The use of hazardous reagents like phosphorus oxychloride requires stringent safety precautions. Each step requires purification, adding to the complexity and cost.

Figure 2: Multi-step synthesis of 5-Carbethoxyuracil starting from barbituric acid.

Route 3: Direct Carboxylation of Uracil

A potentially more atom-economical approach involves the direct carboxylation of uracil at the C-5 position to form 5-carboxyuracil (orotic acid), followed by esterification. The Kolbe-Schmitt reaction, a well-known method for the carboxylation of phenols, is a theoretical possibility for this transformation.

Causality Behind Experimental Choices

The Kolbe-Schmitt reaction involves the reaction of a phenoxide with carbon dioxide under pressure and heat. The electron-rich nature of the uracil ring, particularly at the C-5 position, suggests that a similar electrophilic substitution by CO₂ might be feasible under appropriate conditions. However, the reactivity of the uracil system is different from that of simple phenols, and forcing conditions may be required. The subsequent esterification would follow a standard acid-catalyzed procedure as described in Route 2.

Experimental Protocol (Conceptual Outline)

Step 1: Direct Carboxylation of Uracil (Kolbe-Schmitt type)

  • Prepare the potassium salt of uracil by reacting it with a strong base like potassium hydroxide.

  • In a high-pressure autoclave, heat the potassium uracil salt under a high pressure of carbon dioxide.

  • After the reaction, cool the vessel and carefully release the pressure.

  • Acidify the reaction mixture to precipitate 5-carboxyuracil.

  • Isolate and purify the product.

Step 2: Esterification of 5-Carboxyuracil

  • Follow the esterification procedure outlined in Route 2, Step 3.

Cost-Benefit Analysis:
  • Benefits: Uracil is a relatively inexpensive and readily available starting material. A successful direct carboxylation would be a highly atom-economical and potentially cost-effective route.

  • Drawbacks: The direct carboxylation of uracil is not a well-established or high-yielding reaction. It likely requires harsh conditions (high pressure and temperature), which can be challenging to implement in a standard laboratory setting and may lead to decomposition. The yields are expected to be low, making this route less practical for most applications.

Figure 3: Conceptual pathway for the synthesis of 5-Carbethoxyuracil from uracil.

Conclusion and Recommendations

Based on the available literature and a comparative analysis of the synthetic routes, the condensation of diethyl ethoxymethylenemalonate (DEEMM) with urea (Route 1) remains the most practical and reliable method for the synthesis of 5-Carbethoxyuracil. Its one-pot nature and generally good yields make it the preferred choice for both laboratory-scale and potentially scalable production, despite the moderate cost of DEEMM.

The multi-step route from barbituric acid (Route 2) is a viable alternative, especially if barbituric acid is a readily available and inexpensive starting material. However, the increased number of steps, lower overall yield, and the use of hazardous reagents make it less efficient and more labor-intensive.

The direct carboxylation of uracil (Route 3) is an interesting academic prospect but currently lacks the established methodology and high yields necessary for it to be considered a practical synthetic route.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a balance of factors including the scale of the synthesis, available starting materials, equipment, and cost considerations. However, for most applications, the classic condensation of DEEMM and urea offers the most favorable combination of efficiency, reliability, and practicality.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 96–104. [Link]

  • Carl ROTH. (n.d.). Uracil, 25 g, plastic, CAS No. 66-22-8. Retrieved from [Link]

  • Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH) and an Acid Catalyst. (2024, April 2). [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). Barbituric acid, 500 g. Retrieved from [Link]

  • MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5, 5-diethyl malonylurea.
  • Baumann, M., & Baxendale, I. R. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 442–495. [Link]

  • Esterification--Making Esters from Carboxylic Acids. (2019, January 25). [Video]. YouTube. [Link]

  • Wills, C., & Stevenson, J. (2024). Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Natural Product Reports. [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

  • Fischer esterification (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • R Discovery. (n.d.). Possible use of enzymes for the direct carboxylation of organic substrates. Retrieved from [Link]

  • SlideShare. (n.d.). Barbiturate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • MDPI. (2022). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. [Link]

  • ResearchGate. (n.d.). Recent Advances in Carboxylation of Furoic Acid into 2,5-Furandicarboxylic Acid: Pathways towards Bio-Based Polymers. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Barbituric acid, 99%. Retrieved from [Link]

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Validation

Efficacy Assessment of 5-Carbethoxyuracil-Based Inhibitors: A Comparative Guide for Drug Development Professionals

In the landscape of therapeutic agent development, uracil and its derivatives have long been a cornerstone, particularly in oncology. The strategic modification of the uracil scaffold has yielded compounds with potent in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic agent development, uracil and its derivatives have long been a cornerstone, particularly in oncology. The strategic modification of the uracil scaffold has yielded compounds with potent inhibitory effects on key cellular processes. This guide provides an in-depth technical assessment of 5-Carbethoxyuracil-based inhibitors, offering a comparative analysis against other notable uracil analogs. We will delve into the mechanistic underpinnings of their action, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The Uracil Scaffold: A Privileged Structure in Inhibitor Design

Uracil analogs have proven to be versatile pharmacophores, primarily due to their ability to mimic endogenous pyrimidines and thereby interact with enzymes involved in nucleotide metabolism. The most prominent example is 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent that has been in clinical use for decades.[1] The efficacy of uracil-based inhibitors is often attributed to their ability to target enzymes essential for DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action: Targeting Key Enzymes in Nucleotide Metabolism

The primary targets for many uracil-based inhibitors are Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD).

Thymidylate Synthase (TS): A Critical Target for DNA Synthesis

Thymidylate Synthase is the sole de novo source of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death," a phenomenon that selectively affects rapidly dividing cells. 5-FU, after intracellular conversion to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[2] 5-Carbethoxyuracil and its derivatives are hypothesized to act through a similar mechanism, with the carbethoxy group at the 5-position influencing binding affinity and enzymatic conversion.

TS_Inhibition cluster_0 Cellular Nucleotide Metabolism cluster_1 Inhibitor Action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Catalysis Uracil_Analog 5-Carbethoxyuracil / 5-FU Active_Metabolite Active Metabolite Uracil_Analog->Active_Metabolite Intracellular Conversion Active_Metabolite->TS Inhibition

Caption: Mechanism of Thymidylate Synthase (TS) Inhibition.

Dihydropyrimidine Dehydrogenase (DPD): The Rate-Limiting Step in Uracil Catabolism

Dihydropyrimidine Dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[3] High DPD activity in tumors can lead to rapid degradation of 5-FU, reducing its therapeutic efficacy.[4] Conversely, DPD deficiency can lead to severe toxicity due to prolonged exposure to high levels of the drug.[5][6] Uracil itself can act as a competitive inhibitor of DPD, and this principle is exploited in combination therapies like UFT (tegafur-uracil), where uracil enhances the bioavailability of the 5-FU prodrug tegafur.[7] The potential of 5-Carbethoxyuracil-based compounds to inhibit DPD is an area of active investigation, as this could offer a dual mechanism of action: direct cytotoxicity through TS inhibition and enhanced efficacy of co-administered fluoropyrimidines.

DPD_Inhibition cluster_0 5-FU Catabolism cluster_1 Inhibitor Action Five_FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) Five_FU->DPD Substrate Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite Degradation Uracil_Analog 5-Carbethoxyuracil / Uracil Uracil_Analog->DPD Competitive Inhibition

Caption: Mechanism of Dihydropyrimidine Dehydrogenase (DPD) Inhibition.

Comparative Efficacy: In Vitro Evaluation of Uracil Derivatives

The efficacy of novel inhibitors is typically assessed through a series of in vitro assays, beginning with enzymatic assays to determine direct target engagement, followed by cell-based assays to evaluate cytotoxicity against cancer cell lines.

Enzymatic Inhibition

The inhibitory potency of a compound against its target enzyme is quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific Ki values for 5-Carbethoxyuracil derivatives against TS and DPD are not widely published, the general principle involves measuring the reduction in enzyme activity in the presence of the inhibitor.

Cytotoxicity Against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8] The table below summarizes representative IC50 values for various uracil derivatives against different cancer cell lines, providing a benchmark for evaluating new 5-Carbethoxyuracil-based inhibitors.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-FluorouracilMCF-7Breast Cancer39.0 - 43.4[9]
5-FluorouracilMDA-MB-231Breast Cancer35.1 - 35.9[9]
6-(p-n-heptylanilino)uracilP. falciparumMalaria5.0[10]
1-Methoxyethyl-6-(p-n-octylanilino)uracilHepG2Liver Cancer>160[10]
3d (an imidazo[1,2-a]pyrimidine derivative)MCF-7Breast Cancer43.4[9]
4d (an imidazo[1,2-a]pyrimidine derivative)MCF-7Breast Cancer39.0[9]

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols: A Framework for Self-Validating Assessment

To ensure the scientific integrity and reproducibility of efficacy assessments, it is crucial to follow well-defined and validated experimental protocols.

Synthesis of 5-Carbethoxyuracil Derivatives

The synthesis of 5-carboxyuracil derivatives, which are precursors to 5-carbethoxyuracil, can be achieved through various methods. One established procedure involves the use of a carbodiimide as a coupling reagent.[11] A general synthesis for 5-carbethoxy-2-thiouracil involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation.[12]

Synthesis_Workflow Reactants N-substituted thiourea + Diethyl ethoxymalonate Microwave Microwave Irradiation (Pyridine) Reactants->Microwave Condensation Condensation Reaction Microwave->Condensation Purification Purification (e.g., Column Chromatography) Condensation->Purification Product 5-Carbethoxy-2-thiouracil Derivative Purification->Product

Caption: General workflow for the synthesis of 5-Carbethoxy-2-thiouracil derivatives.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the TS-catalyzed conversion of dUMP and 5,10-methylenetetrahydrofolate (mTHF) to dTMP and dihydrofolate (DHF).

Step-by-Step Protocol:

  • Prepare Assay Buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2.

  • Prepare Reaction Mixture: In a final volume of 55 µl, combine 50mM Tris/HCl buffer (pH 7.5), 2mM dithiothreitol, 0.1µM [³H] dUMP, 0.63mM 5,6,7,8-tetrahydrofolate, and the cell supernatant containing the TS enzyme.[13]

  • Initiate Reaction: Add recombinant human TS (hTS) to a final concentration of 40 nM.[6] Add the inhibitor at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).[13]

  • Termination and Measurement: For a spectrophotometric assay, add mTHF (150 µM final concentration) and monitor the change in absorbance at 340 nm for 3 minutes. For a radiometric assay, stop the reaction by adding activated charcoal in trichloroacetic acid, centrifuge, and measure the radioactivity in the supernatant.[13]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This assay typically involves monitoring the degradation of a fluoropyrimidine substrate, such as 5-FU, in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Prepare Cell Lysates: Obtain cell pellets from cancer cell lines with known DPD activity.[7]

  • Prepare Reaction Mixture: Combine the cell lysate with a reaction buffer containing a known concentration of 5-FU and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Quantify 5-FU: Stop the reaction and quantify the remaining 5-FU concentration using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the DPD activity as the rate of 5-FU degradation. Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the 5-Carbethoxyuracil-based inhibitor and appropriate controls (e.g., vehicle, positive control like 5-FU). Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well.[4][15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

5-Carbethoxyuracil-based inhibitors represent a promising avenue for the development of novel therapeutics. Their potential to inhibit key enzymes in nucleotide metabolism, coupled with the vast possibilities for structural modification, offers a rich field for further investigation. This guide has provided a framework for the systematic assessment of their efficacy, from synthesis and enzymatic assays to cellular cytotoxicity evaluation. By employing these rigorous methodologies, researchers can effectively compare the performance of novel 5-Carbethoxyuracil derivatives against established uracil-based inhibitors, ultimately accelerating the discovery of more effective and less toxic therapeutic agents. Future work should focus on obtaining more direct comparative data for 5-carbethoxyuracil derivatives and exploring their potential for synergistic effects in combination therapies.

References

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  • Korkut, B., et al. (2022). Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Sharma, R., et al. (2018). Pyridine-based, microwave-assisted one-pot synthetic protocol for the synthesis of ethyl 3-substituted-4- oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. ResearchGate. [Link]

  • Pan, X., et al. (2011). Development of 5-Fluorouracil derivatives as anticancer agents. Current medicinal chemistry, 18(29), 4538–4556.
  • Prenen, H. (2021). DPYD deficiency in patients with severe toxicity after 5-fluorouracil. YouTube. [Link]

  • Ambeu-Loko, N'ta Christelle Mélissa, et al. (2024). Synthetic design of novel uracil and thiouracil derivatives.
  • Takechi, T., et al. (1997). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. International journal of oncology, 11(5), 1041–1044.
  • Lee, A., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics.
  • Yuthavong, Y., et al. (2005). Comparisons of IC50s of uracil-derived compounds in their inhibitory effects on recombinant PfUDG activity, P. falciparum growth and cytotoxicity to HepG2 cell lines. ResearchGate. [Link]

  • G-Dayanandan, N., et al. (2012). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 51(38), 7497–7506.
  • Diasio, R. B., & Harris, B. E. (1989). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Seminars in oncology, 16(4 Suppl 6), 18–24.
  • Friedrich, L., et al. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Peters, G. J., et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et biophysica acta, 1587(2-3), 194–205.
  • Ulaiwy, M. A. A., et al. (2017). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 9(15), 101-106.
  • Lu, Z., et al. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC.
  • Bar-Sela, G., et al. (2014). A QSAR Study of Human Thymidine Phosphorylase Inhibitors with SMILES-Based Descriptors. ResearchGate. [Link]

  • ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. [Link]

  • Breznik, B., et al. (2000). Sulfamide antifolates inhibiting thymidylate synthase: Synthesis, enzyme inhibition and cytotoxicity.
  • Alberta Health Services. (2025). Fluoropyrimidine Treatment in Patients with Dihydropyrimidine Dehydrogenase (DPD) Deficiency. Alberta Health Services. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(16), 4949.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ambeu-Loko N'ta Christelle Mélissa, et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. ResearchGate. [Link]

  • Genomics Education Programme. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Health Education England. [Link]

  • Danenberg, P. V., & Lockshin, A. (1981). Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines.
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